molecular formula C₃₀H₄₃Ca₁.₅O₁₆S₂ B1162530 Atractyloside Calcium Salt

Atractyloside Calcium Salt

カタログ番号: B1162530
分子量: 783.9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atractyloside Calcium Salt is a natural glycoside that serves as a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (AAT), a carrier protein embedded in the inner mitochondrial membrane . By binding competitively to the translocase, it effectively halts the exchange of cytosolic ADP for mitochondrial ATP, disrupting the critical energy supply chain of the cell . This primary mechanism makes it an essential tool for studying cellular bioenergetics, the regulation of oxidative phosphorylation, and the metabolic adaptations of cancer cells . Research utilizing atractyloside has been instrumental in demonstrating that inhibition of adenine nucleotide exchange can trigger apoptosis, linking mitochondrial energy flux directly to cell death pathways . Furthermore, studies have shown that calcium ions can stimulate atractyloside-sensitive adenine nucleotide translocation, highlighting the complex interplay between calcium signaling and mitochondrial energy metabolism that can be probed with this compound . Its application extends to models of salt stress in plants, where it has been used to modulate ATP levels and study the subsequent effects on stress response pathways and gibberellin metabolism . By inducing a state of energetic crisis, Atractyloside Calcium Salt provides researchers with a reliable method to investigate the consequences of impaired mitochondrial function, the role of the mitochondrial permeability transition pore (mPTP), and the metabolic checkpoints controlling cell proliferation and survival.

特性

分子式

C₃₀H₄₃Ca₁.₅O₁₆S₂

分子量

783.9

同義語

(2β,15α)-15-Hydroxy-2-[[2-O-(3-methyl-1-oxobutyl)-3,4-di-O-sulfo-β-D-glucopyranosyl]oxy]-19-Norkaur-16-en-18-oic Acid Calcium Salt;  19-Norkaur-16-en-18-oic acid deriv. 1H-2,10a-Ethanophenanthrene Calcium Salt

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Atractyloside Calcium Salt on the Mitochondrial ADP/ATP Carrier

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the mechanism by which atractyloside calcium salt inhibits the mitochondrial ADP/ATP carrier, a critical component of cellular energy metabolism. We will delve into the molecular interactions, conformational changes, and the downstream consequences of this inhibition. Furthermore, this guide offers detailed, field-proven protocols for the experimental investigation of this mechanism, empowering researchers to rigorously study this and other inhibitors of mitochondrial function.

The Central Role of the Mitochondrial ADP/ATP Carrier in Cellular Energetics

The inner mitochondrial membrane houses the machinery for oxidative phosphorylation, the primary process by which eukaryotic cells generate adenosine triphosphate (ATP), the universal energy currency. The mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT), is a pivotal protein in this process. It facilitates the obligate 1:1 exchange of cytosolic adenosine diphosphate (ADP) for matrix-synthesized ATP. This transport is essential to provide the cytosol with the ATP required for a vast array of cellular activities and to supply the mitochondrial matrix with the ADP substrate needed for ATP synthase to function. The AAC is the most abundant protein in the inner mitochondrial membrane, highlighting its critical role in cellular bioenergetics.

The transport cycle of the AAC involves significant conformational changes. The carrier exists in two principal states: the "c-state" (cytosolic-facing), where the nucleotide-binding site is open to the intermembrane space, and the "m-state" (matrix-facing), where the binding site is accessible from the mitochondrial matrix. The binding of a nucleotide on one side of the membrane triggers a conformational switch, allowing the release of the bound nucleotide on the opposite side.

Atractyloside: A Potent and Specific Inhibitor of the ADP/ATP Carrier

Atractyloside (ATR) is a toxic diterpene glycoside produced by the Mediterranean thistle Atractylis gummifera. Its potent inhibitory effect on oxidative phosphorylation has made it a valuable tool for studying mitochondrial bioenergetics. The calcium salt of atractyloside is often used in research due to its stability and solubility.

Mechanism of Inhibition: A Molecular Clamp on the "c-state"

Atractyloside acts as a high-affinity, specific inhibitor of the AAC. Its mechanism of action is rooted in its structural mimicry of ADP, allowing it to bind to the nucleotide-binding site of the carrier. However, unlike ADP, once bound, atractyloside locks the carrier in the "c-state" conformation, with the binding pocket open to the intermembrane space. This effectively immobilizes the transporter, preventing the conformational changes necessary for nucleotide translocation.

The binding of atractyloside is competitive with respect to ADP. This means that at high concentrations, ADP can displace atractyloside from the binding site and restore transporter function. This is in contrast to its more potent analog, carboxyatractyloside (CATR), which binds non-competitively and is not displaced by high concentrations of ADP. Another well-studied inhibitor, bongkrekic acid, provides a mechanistic counterpoint by binding to the AAC from the matrix side and stabilizing the "m-state" conformation.

The interaction of atractyloside with the AAC is highly specific. The diterpene core of the molecule interacts with hydrophobic residues within the carrier's central cavity, while the two sulfate groups and the carboxyl group mimic the phosphate groups and the ribose of ADP, forming ionic interactions with positively charged amino acid residues, such as arginine, within the binding pocket.

Diagram: Mechanism of Atractyloside Inhibition

The following diagram illustrates the inhibitory action of Atractyloside on the mitochondrial ADP/ATP carrier.

Atractyloside_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_IMS cluster_Matrix AAC_c Mitochondrial ADP/ATP Carrier (c-state) Binding site open to IMS AAC_m Mitochondrial ADP/ATP Carrier (m-state) Binding site open to Matrix AAC_c->AAC_m Conformational Change ATP_out ATP AAC_c->ATP_out Releases AAC_m->AAC_c Conformational Change ADP_matrix ADP AAC_m->ADP_matrix Releases ADP_in ADP ADP_in->AAC_c Binds ATR Atractyloside ATR->AAC_c ATP_matrix ATP ATP_matrix->AAC_m Binds caption Atractyloside locks the ADP/ATP carrier in the c-state.

Caption: Atractyloside locks the ADP/ATP carrier in the c-state.

Downstream Consequences of ADP/ATP Carrier Inhibition

The inhibition of the AAC by atractyloside has profound effects on mitochondrial and cellular function:

  • Depletion of Matrix ADP and Accumulation of Matrix ATP: The blockage of ADP import into the mitochondrial matrix starves ATP synthase of its substrate, leading to a halt in ATP production. Concurrently, the newly synthesized ATP cannot be exported, causing it to accumulate within the matrix.

  • Decrease in Cytosolic ATP and Increase in Cytosolic ADP: The lack of ATP export from the mitochondria results in a decline in the cytosolic ATP pool, while ADP, unable to be imported, accumulates in the cytosol. This leads to a significant decrease in the cellular ATP/ADP ratio, a critical indicator of the cell's energy status.

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): The proton-motive force, which includes the mitochondrial membrane potential, is the driving force for ATP synthesis. The cessation of proton pumping by the electron transport chain, due to the inhibition of ATP synthase activity (a consequence of ADP depletion), leads to a gradual dissipation of the membrane potential.

  • Induction of Mitochondrial Permeability Transition (MPT): Prolonged inhibition of the AAC and the subsequent bioenergetic collapse can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to mitochondrial swelling, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.

Experimental Protocols for Investigating Atractyloside's Mechanism of Action

To rigorously study the effects of atractyloside and other mitochondrial inhibitors, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Isolation of Functional Mitochondria from Rat Liver

This protocol describes a standard method for isolating intact and functional mitochondria from rat liver using differential centrifugation.

Materials:

  • Male Wistar rat (200-250 g), starved overnight

  • Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, kept on ice

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer with loose (A) and tight (B) pestles

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Tissue Preparation: Euthanize the rat according to approved animal welfare protocols. Quickly excise the liver and place it in a beaker of ice-cold isolation buffer.

  • Mincing: On a cold glass plate, mince the liver into small pieces using scissors.

  • Homogenization: Transfer the minced liver to a pre-chilled Dounce homogenizer. Add 10 volumes of ice-cold isolation buffer containing 0.1% (w/v) BSA. Homogenize with 5-7 gentle strokes of the loose pestle (A), followed by 5-7 strokes of the tight pestle (B). Avoid generating foam.

  • Differential Centrifugation (Low Speed): Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C. This pellets nuclei, unbroken cells, and cellular debris.

  • Differential Centrifugation (High Speed): Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes. Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing the Mitochondrial Pellet: Discard the supernatant. Gently resuspend the mitochondrial pellet in ice-cold isolation buffer (without BSA) and centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Mitochondrial Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of isolation buffer (e.g., 0.5-1.0 mL).

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay. The mitochondrial suspension is now ready for use in downstream assays.

Diagram: Workflow for Mitochondrial Isolation

This diagram outlines the key steps in the differential centrifugation process for isolating mitochondria.

Mitochondrial_Isolation_Workflow start Excised Rat Liver mince Mince Liver in Ice-Cold Buffer start->mince homogenize Homogenize with Dounce Homogenizer mince->homogenize centrifuge1 Centrifuge at 1,000 x g for 10 min at 4°C homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge Supernatant at 10,000 x g for 15 min at 4°C supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Resuspend Mitochondrial Pellet in Wash Buffer centrifuge2->pellet2 centrifuge3 Centrifuge at 10,000 x g for 15 min at 4°C pellet2->centrifuge3 supernatant3 Discard Supernatant centrifuge3->supernatant3 final_pellet Resuspend Final Mitochondrial Pellet centrifuge3->final_pellet end Isolated Mitochondria final_pellet->end caption Mitochondrial isolation by differential centrifugation.

Caption: Mitochondrial isolation by differential centrifugation.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The fluorescent dye JC-1 is a ratiometric probe widely used to measure ΔΨm. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • Isolated mitochondria or cultured cells

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mg/mL in DMSO)

  • Respiration Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence plate reader or fluorescence microscope

Procedure for Isolated Mitochondria:

  • Prepare JC-1 Working Solution: Dilute the JC-1 stock solution to a final concentration of 2 µM in pre-warmed respiration buffer.

  • Mitochondrial Suspension: Dilute the isolated mitochondria to a final protein concentration of 0.1-0.5 mg/mL in respiration buffer in a black, clear-bottom 96-well plate.

  • Treatment: Add atractyloside calcium salt at various concentrations to the mitochondrial suspensions. Include a vehicle control (e.g., water or DMSO) and a positive control for depolarization (e.g., 1 µM FCCP).

  • Staining: Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

    • Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm

    • Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.

ADP/ATP Ratio Assay

The ADP/ATP ratio is a sensitive indicator of cellular energy status. Commercially available kits based on the luciferin/luciferase reaction are commonly used for this measurement.

Materials:

  • Cultured cells or isolated mitochondria

  • Commercial ADP/ATP ratio assay kit (e.g., from Abnova, Sigma-Aldrich, or Promega)

  • Luminometer

General Procedure (using a commercial kit):

  • Sample Preparation: Prepare cell lysates or mitochondrial suspensions according to the kit manufacturer's instructions. This typically involves a lysis step to release intracellular nucleotides.

  • ATP Measurement: In the first step, the ATP concentration is measured. The luciferase enzyme uses ATP to convert luciferin into oxyluciferin, generating a light signal that is proportional to the amount of ATP.

  • ADP to ATP Conversion: In the second step, the ADP in the sample is enzymatically converted to ATP.

  • Total Nucleotide Measurement: The total ATP (the initial ATP plus the ATP converted from ADP) is then measured using the same luciferin/luciferase reaction.

  • Data Analysis: The initial ADP concentration is calculated by subtracting the initial ATP measurement from the total nucleotide measurement. The ADP/ATP ratio can then be determined.

Expected Results with Atractyloside Treatment:

Treatment of cells or mitochondria with atractyloside calcium salt is expected to lead to a significant increase in the ADP/ATP ratio, reflecting the inhibition of ATP synthesis and the accumulation of ADP.

Concluding Remarks for the Advanced Researcher

Atractyloside calcium salt remains an indispensable tool for dissecting the intricacies of mitochondrial function. Its well-characterized mechanism of action provides a solid foundation for investigating the role of the ADP/ATP carrier in both physiological and pathological contexts. The experimental protocols outlined in this guide offer a robust framework for such investigations.

For drug development professionals, understanding the profound cellular consequences of inhibiting a central metabolic hub like the AAC is crucial. The assays described herein can be adapted for high-throughput screening of compound libraries to identify novel modulators of mitochondrial function and to assess the off-target effects of drug candidates on cellular bioenergetics. As our understanding of the central role of mitochondria in a wide range of diseases, from neurodegeneration to cancer, continues to expand, the ability to precisely probe and manipulate mitochondrial function will become increasingly vital.

References

  • Pebay-Peyroula, E., & Brandolin, G. (2004). The mitochondrial ADP/ATP carrier: a paradigm for the structure and transport mechanism of the mitochondrial carrier family. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1660(1-2), 1-21. [Link]

  • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria. In The Enzymes (Vol. 18, pp. 359-403). Academic Press. [Link]

  • Vignais, P. V. (2005). The mitochondrial ADP/ATP carrier: forty years of research. Journal of bioenergetics and biomembranes, 37(5), 285-298. [Link]

  • Reers, M., Smith, T. W., & Chen, L. B. (1991). J-aggregate formation of a carbocyanine as a quantitative fluorescent indicator of membrane potential. Biochemistry, 30(18), 4480-4486. [Link]

  • Graham, J. M., & Rickwood, D. (Eds.). (1997). Subcellular fractionation: a practical approach. IRL press. [Link]

  • Song, M., Liu, Y., Li, T., & Zhang, Y. (2012). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Phytotherapy Research, 26(1), 65-71. [Link]

The Thorn in the Flesh: Unraveling the History of Atractyloside and its Calcium Salt from Atractylis gummifera

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide delves into the historical and scientific journey of the discovery of atractyloside and its calcium salt from the Mediterranean thistle, Atractylis gummifera. From ancient accounts of its toxicity to the elucidation of its molecular mechanism, this document provides an in-depth exploration for scientists and professionals in drug development.

Introduction: The Notorious Thistle of the Mediterranean

Atractylis gummifera, a thistle species native to the Mediterranean region, has a long and infamous history.[1][2] For centuries, it has been both a component of traditional medicine and a source of potent, often fatal, poisonings.[3][4][5] Historical records and modern case studies alike document the severe and often lethal consequences of accidental ingestion, particularly of the plant's rhizome.[4][6] The sweet-tasting resin of the root has tragically lured children, leading to numerous documented fatalities.[7][8] The plant's toxicity is primarily attributed to two closely related diterpenoid glycosides: atractyloside and carboxyatractyloside.[2][5] This guide will focus on the historical pathway that led to the isolation, characterization, and mechanistic understanding of these toxins, with a particular emphasis on the discovery of the atractyloside calcium salt.

Early Investigations: The Dawn of a Toxicological Enigma

The scientific quest to identify the toxic principle of Atractylis gummifera began in the 19th century. The first significant breakthrough came in 1868 when French chemist Maxime Lefranc isolated the toxic compound from aqueous extracts of the plant's roots.[1] This marked the initial scientific identification of what would later be named atractyloside.[1] However, it was the high-profile and tragic accidental poisonings of children in Italy and Algeria in the mid-20th century that spurred a renewed and more intensive research effort into this deadly compound.[7]

These early investigations were fraught with challenges. The complex chemical nature of the plant extracts and the lack of sophisticated analytical techniques made the isolation and purification of the active toxin a formidable task. Early researchers relied on classical chemical methods, including solvent extraction and precipitation, to gradually concentrate the toxic component.

The Isolation and Structural Elucidation of Atractyloside

The mid-20th century saw significant advancements in chemical and analytical techniques, which proved pivotal in the journey to understand atractyloside. The development of chromatography, in particular, allowed for the effective separation of the toxic glycoside from the complex mixture of compounds present in the plant extract.

The structure of atractyloside was eventually elucidated as a hydrophilic glycoside.[7] It consists of a hydrophobic diterpene core, known as atractyligenin, linked to a modified glucose molecule via a β1-glycosidic bond.[7] The glucose moiety is further esterified with isovaleric acid and two sulfate groups.[7] Under physiological conditions, the two sulfate groups and a carboxyl group on the atractyligenin are deprotonated, rendering the atractyloside molecule triply negatively charged.[7]

A closely related and even more potent toxin, carboxyatractyloside (also known as gummiferin), was also isolated from Atractylis gummifera.[3][7] Carboxyatractyloside differs from atractyloside by the presence of an additional carboxyl group on the atractyligenin moiety.[7]

Table 1: Key Chemical Moieties of Atractyloside and Carboxyatractyloside

MoietyAtractylosideCarboxyatractyloside
Diterpene CoreAtractyligeninCarboxyatractyligenin
SugarModified GlucoseModified Glucose
Esterifying GroupsIsovaleric Acid, Two Sulfate GroupsIsovaleric Acid, Two Sulfate Groups
Key DifferenceSingle Carboxyl Group on AtractyligeninTwo Carboxyl Groups on Carboxyatractyligenin

The Discovery of Atractyloside Calcium Salt

The isolation of atractyloside often yielded a mixture of its salt forms, with the potassium salt being commonly identified.[7] The existence and significance of the calcium salt of atractyloside became apparent through further purification and characterization studies. The formation of the calcium salt is a natural consequence of the presence of calcium ions in the plant material and the extraction process. The negatively charged sulfate and carboxyl groups of the atractyloside molecule readily form ionic bonds with divalent cations like calcium.

The discovery of the calcium salt was crucial for several reasons. Firstly, it highlighted the importance of considering the ionic form of the toxin when studying its biological activity. The specific cation associated with the atractyloside molecule could potentially influence its solubility, stability, and interaction with biological targets. Secondly, the ability to form different salt forms provided researchers with a means to manipulate the physicochemical properties of the compound, which is a critical aspect of drug development and toxicological studies.

Unraveling the Mechanism of Action: A Mitochondrial Menace

The most profound impact of the discovery and characterization of atractyloside and its salts was the elucidation of their mechanism of action. It was discovered that these compounds are potent and specific inhibitors of the mitochondrial adenine nucleotide translocator (ANT).[9][10] The ANT is an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) into the mitochondrial matrix and adenosine triphosphate (ATP) out into the cytosol.[9]

Atractyloside acts as a competitive inhibitor of the ANT, binding to the same site as ADP.[7] Its chemical structure mimics that of ADP, with the sulfate groups corresponding to the phosphate groups of ADP.[7] Carboxyatractyloside, on the other hand, is a non-competitive inhibitor, binding even more tightly to the translocator.[7][8] By blocking the ANT, atractyloside and its derivatives effectively halt the process of oxidative phosphorylation, the primary mechanism by which cells generate ATP.[3] This leads to a rapid depletion of cellular energy, ultimately resulting in cell death.[7] This mechanism explains the severe and rapid onset of symptoms observed in Atractylis gummifera poisoning, including liver and kidney failure.[7][10]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of Atractyloside Inhibition of the Adenine Nucleotide Translocator"

Experimental Protocols: A Glimpse into the Past

While modern analytical techniques have greatly refined the process, the fundamental principles of atractyloside isolation remain rooted in the early methodologies. The following provides a conceptualized, step-by-step workflow that reflects the historical approach to extracting this potent toxin.

Extraction and Purification of Atractyloside from Atractylis gummifera Rhizomes
  • Preparation of Plant Material: Freshly harvested rhizomes of Atractylis gummifera are thoroughly washed, dried, and ground into a fine powder.

  • Aqueous Extraction: The powdered rhizome is macerated in distilled water for an extended period (e.g., 24-48 hours) to extract the water-soluble glycosides.

  • Filtration and Clarification: The aqueous extract is filtered to remove solid plant debris. The filtrate may be further clarified by centrifugation.

  • Lead Acetate Precipitation (Historical Method): In older methods, a solution of lead acetate was added to the extract to precipitate tannins and other impurities. This step is now largely replaced by more modern purification techniques.

  • Removal of Excess Lead: If lead acetate is used, excess lead ions are removed by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide.

  • Solvent Partitioning: The clarified aqueous extract is subjected to liquid-liquid extraction with a non-polar solvent (e.g., ether or chloroform) to remove lipids and other non-polar compounds.

  • Chromatographic Separation: The aqueous phase, now enriched with atractyloside, is concentrated and subjected to column chromatography. Historically, adsorbents like alumina or silica gel were used. Modern methods employ techniques like High-Performance Liquid Chromatography (HPLC).[7]

  • Crystallization and Salt Formation: Fractions containing pure atractyloside are collected, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol-water). The formation of specific salts, such as the calcium salt, can be achieved by introducing the corresponding cation during the purification or crystallization process.

dot graph TD { A[Start: Powdered Atractylis gummifera Rhizome] --> B{Aqueous Extraction}; B --> C{Filtration & Clarification}; C --> D{Solvent Partitioning}; D --> E{Column Chromatography}; E --> F{Crystallization}; F --> G[End: Purified Atractyloside Salt];

} caption: "Simplified Workflow for Atractyloside Isolation"

Conclusion: From Ancient Poison to Modern Scientific Tool

The history of the discovery of atractyloside and its calcium salt from Atractylis gummifera is a compelling narrative of scientific inquiry driven by a pressing public health concern. What began as an investigation into a potent natural poison has yielded a powerful molecular tool that has been instrumental in advancing our understanding of mitochondrial bioenergetics.[1][9] For researchers and drug development professionals, the story of atractyloside serves as a potent reminder of the rich chemical diversity found in the natural world and the potential for even the most toxic of compounds to illuminate fundamental biological processes. The journey from a notorious thistle to a key inhibitor in mitochondrial research underscores the enduring value of natural product chemistry in the advancement of science and medicine.

References

  • Atractyloside - Wikipedia. (n.d.). Retrieved from [Link]

  • Atractyloside - Grokipedia. (n.d.). Retrieved from [Link]

  • Atractyloside – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Badalamenti, N., Bruno, M., Pavela, R., & Benelli, G. (2023). Structural characterization of carboxyatractyloside and acaricidal activity of natural ent-kaurene diterpenoids isolated from Chamaeleon gummifer against Tetranychus urticae. ResearchGate. Retrieved from [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Inventory of poisonings and toxicological studies carried out on Atractylis gummifera L.: A review. (2019). Plant Science Today. Retrieved from [Link]

  • Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review. (2023). MDPI. Retrieved from [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Therapeutic Drug Monitoring, 22(6), 641-649. Retrieved from [Link]

  • Chemical structures of atractyloside (ATR) and carboxyatractyloside (CATR). (n.d.). ResearchGate. Retrieved from [Link]

  • Poisoning by Atractylus gummifera L. Roots in Grazing Cattle of a Sicilian Farm. (2025). PMC - NIH. Retrieved from [Link]

  • A review of acute poisoning from Atractylis gummifera L. (2025). ResearchGate. Retrieved from [Link]

  • Hepatic Cytolysis Induced by Percutaneous Application of Atractylis Gummifera: About a Case. (2023). Hilaris Publisher. Retrieved from [Link]

  • Fatal Collective Intoxication with Glue Thistle (Atractylis gummifera)about 2 Cases. (2021). Longdom Publishing. Retrieved from [Link]

  • The Biochemistry and Toxicity of Atractyloside: A Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, purification, and structural characterization of polysaccharides from Atractylodis Macrocephalae Rhizoma and their immunostimulatory activity in RAW264.7 cells. (2020). PubMed. Retrieved from [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. (2020). PMC. Retrieved from [Link]

  • Question of the Day – Thursday December 10, 2020. (2020). American Academy of Clinical Toxicology. Retrieved from [Link]

  • The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. (1998). PubMed. Retrieved from [Link]

Sources

atractyloside calcium salt pharmacokinetics in isolated mitochondria

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Atractyloside Calcium Salt in Isolated Mitochondria

Abstract

Atractyloside (ATR), a toxic diterpenoid glycoside, is a cornerstone tool in mitochondrial research due to its highly specific and potent inhibition of the Adenine Nucleotide Translocator (ANT). This guide provides a comprehensive examination of the pharmacokinetic and pharmacodynamic effects of atractyloside, with a particular focus on its calcium salt, within the context of isolated mitochondrial preparations. We will delve into the molecular mechanism of ANT inhibition, the synergistic role of calcium in inducing mitochondrial dysfunction, and the downstream consequences for cellular bioenergetics. This document is intended for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also field-proven, detailed protocols for the empirical investigation of these phenomena.

Introduction: Atractyloside as a Unique Mitochondrial Probe

Atractyloside and its close analog, carboxyatractyloside (CATR), are natural toxins found in several plant species of the daisy family, such as Atractylis gummifera.[1][2] Historically known for their lethal toxicity, these compounds have been repurposed by the scientific community as invaluable molecular probes.[3][4] Their utility stems from their specific, high-affinity binding to the Adenine Nucleotide Translocator (ANT), a critical protein embedded in the inner mitochondrial membrane.[5][6]

The ANT, also known as the ADP/ATP carrier, facilitates the vital exchange of cytosolic ADP for matrix-synthesized ATP.[][8] This process is the final step of oxidative phosphorylation (OXPHOS), coupling the energy generated by the electron transport chain (ETC) to the cellular energy currency, ATP. By inhibiting the ANT, atractyloside effectively severs this link, leading to a rapid depletion of cellular energy and, ultimately, cell death.[1][2] This makes ATR an exceptional tool for studying the regulation of cellular bioenergetics, mitochondrial involvement in apoptosis, and the mechanics of mitochondrial transport proteins.

This guide will focus specifically on the effects of ATR in isolated mitochondria, an experimental system that allows for the direct and controlled study of mitochondrial function, free from the complexities of the broader cellular environment. We will particularly explore the role of calcium, as the "atractyloside calcium salt," which is not merely a counter-ion but an active participant in mitochondrial toxicology.

Core Mechanism of Action: The Inhibition of the Adenine Nucleotide Translocator

The primary molecular target of atractyloside is the ANT. ATR binds to the translocator on the cytosolic side of the inner mitochondrial membrane, locking it in a conformation that prevents the binding and transport of ADP into the mitochondrial matrix.[]

  • Binding Kinetics: Atractyloside acts as a potent competitive inhibitor of ADP transport.[1][5] This inhibition can be overcome by very high concentrations of ADP, a key characteristic that distinguishes it from its cogener, carboxyatractyloside (CATR), which binds non-competitively and is generally considered a more potent inhibitor.[1] The hydrophilic glycoside structure of ATR, featuring two sulfate groups and a carboxyl group, results in a triple negative charge under physiological conditions, facilitating its high-affinity interaction with the ANT binding pocket.[1]

  • Consequences of ANT Inhibition: The blockade of ADP/ATP exchange has immediate and severe consequences for mitochondrial function:

    • Cessation of ATP Synthesis: With the influx of its substrate (ADP) blocked, the F1Fo-ATP synthase cannot produce ATP via oxidative phosphorylation.[8]

    • Increased ADP/ATP Ratio: The inhibition leads to an accumulation of ADP in the cytosol and ATP within the mitochondrial matrix.[5] This shift in the adenine nucleotide pool is a critical signal of cellular energy distress.

    • Inhibition of Mitochondrial Respiration: In tightly coupled mitochondria, the rate of oxygen consumption by the ETC is linked to the rate of ATP synthesis. As ATP synthesis halts due to lack of ADP, the proton gradient across the inner membrane builds up, creating a back-pressure that slows down the ETC. This leads to a decrease in oxygen consumption, a state known as State 4 respiration.

Diagram: Mechanism of Atractyloside Action

The following diagram illustrates the inhibitory action of Atractyloside on the Adenine Nucleotide Translocator (ANT), disrupting the crucial exchange of ADP and ATP across the inner mitochondrial membrane.

Caption: Atractyloside binds to ANT, inhibiting ADP/ATP exchange.

The Role of Calcium: A Synergistic Path to Mitochondrial Collapse

While ANT inhibition is the primary insult, the presence of calcium dramatically accelerates and exacerbates ATR-induced mitochondrial damage. This synergy is centered around the mitochondrial permeability transition pore (mPTP) .[9]

The mPTP is a high-conductance channel in the inner mitochondrial membrane whose opening leads to the non-specific permeabilization of the membrane to solutes up to 1.5 kDa.[10][11][12] The sustained opening of the mPTP is a catastrophic event for the mitochondrion, causing:

  • Complete collapse of the mitochondrial membrane potential (ΔΨm).

  • Uncoupling of the electron transport chain.

  • Mitochondrial swelling due to the osmotic influx of water.

  • Release of pro-apoptotic factors (like cytochrome c) from the intermembrane space.

Several factors regulate the opening of the mPTP, but high concentrations of matrix Ca²⁺ are the most potent physiological inducers.[10][13] Atractyloside sensitizes mitochondria to calcium-induced mPTP opening through two primary mechanisms:

  • ATP Depletion: Matrix ATP is a known inhibitor of the mPTP. By blocking the ANT, ATR prevents the replenishment of matrix ATP that might be consumed by other processes, thus removing a key protective factor.

  • ADP Accumulation: While cytosolic ADP accumulates, matrix ADP levels can also influence mPTP state. The overall dysregulation of the adenine nucleotide pool contributes to pore sensitization.[10]

Therefore, in the presence of both atractyloside and calcium, the threshold for mPTP opening is significantly lowered. This leads to a rapid and irreversible collapse of mitochondrial function.

Diagram: Synergy of Atractyloside and Calcium

This diagram shows how Atractyloside-induced ANT inhibition and elevated matrix Calcium work together to trigger the opening of the mitochondrial permeability transition pore (mPTP).

ATR Atractyloside ANT ANT Inhibition ATR->ANT ATP_depletion Matrix ATP Depletion (Loss of mPTP inhibitor) ANT->ATP_depletion mPTP mPTP Opening ATP_depletion->mPTP Sensitizes Calcium High Matrix [Ca²⁺] Calcium->mPTP Activates Collapse Mitochondrial Collapse: - ΔΨm Dissipation - Swelling - Cytochrome c Release mPTP->Collapse

Caption: ATR and Calcium synergize to induce mPTP opening.

Experimental Analysis: Protocols for Studying Atractyloside's Effects

To empirically study the pharmacokinetics of atractyloside in isolated mitochondria, a series of well-established assays must be performed. The following protocols are designed to be self-validating and provide a robust framework for investigation.

Protocol: Isolation of Mitochondria from Rat Liver

This protocol, adapted from established methods, yields highly functional and coupled mitochondria suitable for all subsequent assays.[14][15]

Rationale: Rat liver is an excellent source of mitochondria due to its high metabolic activity and the large quantity of tissue available. The use of differential centrifugation separates mitochondria from other cellular components based on their size and density.[14]

Buffers and Reagents:

  • Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 2 mM HEPES, 0.5% (w/v) Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4. Keep on ice.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Quickly excise the liver and place it in a beaker of ice-cold Isolation Buffer I.

  • Homogenization: Mince the liver with scissors, wash several times with Isolation Buffer I to remove blood, and transfer to a Potter-Elvehjem homogenizer. Add 5 volumes of Isolation Buffer I and homogenize with 6-8 gentle passes of a Teflon pestle.

  • Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 700 x g for 10 minutes at 4°C. This pellets nuclei, unbroken cells, and debris.

  • High-Speed Centrifugation: Carefully decant the supernatant into fresh, cold tubes. Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer II. The BSA in this buffer helps to bind and remove free fatty acids that can uncouple mitochondria. Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer (e.g., MiR05) without BSA.

  • Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Protocol: Measurement of Mitochondrial Respiration

High-resolution respirometry is used to measure oxygen consumption rates, providing insight into electron transport chain activity and coupling.[16][17]

Rationale: This assay directly measures the effect of ATR on the fundamental bioenergetic process of oxygen consumption. By sequentially adding substrates and inhibitors, one can dissect the specific effects on different parts of the respiratory chain and on the coupling to ATP synthesis.

Instrumentation: Oroboros Oxygraph-2k, Seahorse XF Analyzer, or similar.

Step-by-Step Methodology:

  • Setup: Calibrate the oxygen sensor and add respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1) to the chamber.

  • Baseline: Add isolated mitochondria (typically 0.05-0.1 mg/mL) to the chamber and allow the signal to stabilize (LEAK state or State 2 respiration).

  • State 3 Respiration (Active): Add substrates for Complex I (e.g., malate and glutamate) followed by a saturating amount of ADP (e.g., 2.5 mM). This will stimulate a rapid increase in oxygen consumption, representing the maximum coupled respiration (State 3).

  • Atractyloside Titration: Once State 3 is stable, add a known concentration of atractyloside calcium salt. Observe the rapid inhibition of oxygen consumption as the mitochondria transition back to a leak state (State 4), because ADP can no longer enter the matrix to fuel ATP synthesis.

  • Quality Control: After the experiment, add Cytochrome c to test for outer mitochondrial membrane integrity. An increase in respiration of more than 10-15% indicates damage.[17]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is a cationic probe that accumulates in the mitochondrial matrix in a potential-dependent manner.[18][19]

Rationale: ΔΨm is a direct indicator of mitochondrial health and coupling. A collapse in ΔΨm is a hallmark of mPTP opening. TMRM fluorescence quenching is used to monitor this potential in real-time.

Step-by-Step Methodology:

  • Setup: In a fluorometer with a cuvette stirring system, add respiration buffer, mitochondria, and respiratory substrates (e.g., succinate + rotenone to isolate Complex II activity).

  • Dye Addition: Add a low concentration of TMRM (e.g., 250 nM). The dye will be taken up by the energized mitochondria, causing the fluorescence signal in the buffer to decrease and stabilize.

  • Treatment: Add atractyloside calcium salt. In the absence of high external calcium, ATR alone will cause a slight hyperpolarization or minimal change.

  • Calcium Pulse: Add a pulse of CaCl₂ (e.g., 50 µM). In the presence of ATR, this will trigger mPTP opening, observed as a rapid and massive increase in TMRM fluorescence as the dye is released from the depolarized mitochondria back into the buffer.

  • Control: As a positive control for depolarization, add the protonophore uncoupler FCCP at the end of an experiment to fully collapse the membrane potential.

Protocol: Measurement of Mitochondrial Swelling (mPTP Assay)

The opening of the mPTP leads to an osmotic influx of water, causing the mitochondria to swell. This swelling can be measured as a decrease in light scattering at 540 nm.[9]

Rationale: This is a classic, direct assay for mPTP opening. The decrease in absorbance is proportional to the increase in mitochondrial volume.

Step-by-Step Methodology:

  • Setup: In a spectrophotometer, add a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4) and a suspension of isolated mitochondria (0.5-1.0 mg/mL).

  • Energize: Add respiratory substrates (e.g., succinate) to energize the mitochondria.

  • Baseline: Monitor the absorbance at 540 nm until a stable baseline is achieved.

  • Induction: Add atractyloside followed by a pulse of CaCl₂. A rapid and sustained decrease in absorbance indicates mPTP-mediated swelling.

  • Inhibition Control: In a parallel experiment, pre-incubate the mitochondria with Cyclosporin A (a potent mPTP inhibitor) before adding ATR and calcium. The absence of swelling confirms the involvement of the mPTP.

Diagram: Integrated Experimental Workflow

This flowchart outlines the complete experimental process, from the initial isolation of mitochondria to the parallel functional assays used to characterize the effects of Atractyloside.

cluster_prep Preparation cluster_assays Functional Assays cluster_results Key Outputs tissue Excise Rat Liver homogenize Homogenize tissue->homogenize diff_cent Differential Centrifugation homogenize->diff_cent isolate_mito Isolated Mitochondria Pellet diff_cent->isolate_mito respiration High-Resolution Respirometry (Oxygen Consumption) isolate_mito->respiration mmp Membrane Potential Assay (TMRM Fluorescence) isolate_mito->mmp swelling Mitochondrial Swelling (Absorbance at 540 nm) isolate_mito->swelling atp ATP Synthesis Assay (Luciferase-based) isolate_mito->atp respiration_out Inhibition of State 3 Respiration respiration->respiration_out mmp_out Ca²⁺-induced Depolarization mmp->mmp_out swelling_out Decrease in A₅₄₀ swelling->swelling_out atp_out Inhibition of ATP Production atp->atp_out

Caption: Workflow for studying Atractyloside effects on mitochondria.

Quantitative Data and Expected Outcomes

When studying the effects of atractyloside on isolated mitochondria, the following table summarizes typical quantitative results reported in the literature. These values serve as a benchmark for validating experimental findings.

Parameter MeasuredTreatment ConditionExpected ResultReference
ATP Content 7.5 µM Atractyloside~48% reduction[9]
10 µM Atractyloside~63% reduction[9]
15 µM Atractyloside~66% reduction[9]
Mitochondrial Respiration Atractyloside (µM range) + ADPComplete inhibition of State 3 respiration[2]
Membrane Potential (ΔΨm) Atractyloside + CalciumRapid & complete depolarization[9]
ADP/ATP Ratio Atractyloside (2.5 - 7.5 µM)Significant increase[5]

Conclusion

Atractyloside calcium salt is more than a simple toxin; it is a precision tool for dissecting the intricate workings of mitochondrial bioenergetics. Its specific inhibition of the Adenine Nucleotide Translocator provides a clear and reproducible primary mechanism of action. The true power of this compound in research, however, is revealed in the presence of calcium, where it acts as a potent sensitizer for mitochondrial permeability transition. This synergistic relationship provides a robust model for studying the mechanisms of mitochondrial-mediated cell death, cellular energy regulation, and the pathophysiology of diseases linked to mitochondrial dysfunction. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to harness the power of atractyloside, enabling rigorous and insightful investigation into the powerhouse of the cell.

References

  • Title: Atractyloside - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Atractyloside Induces Low Contractile Reaction of Arteriolar Smooth Muscle Through Mitochondrial Damage Source: Journal of Applied Toxicology URL: [Link]

  • Title: Atractyloside – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy Source: Frontiers in Pharmacology URL: [Link]

  • Title: A. Isolation of mitochondria from cultured cells Source: CUNY Academic Works URL: [Link]

  • Title: Methods to Study the Mitochondria Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: The Biochemistry and Toxicity of Atractyloside: A Review Source: ResearchGate URL: [Link]

  • Title: Isolation of mitochondria Source: Bio-protocol URL: [Link]

  • Title: The Biochemistry and Toxicity of Atractyloside: A Review Source: Semantic Scholar URL: [Link]

  • Title: Isolation of mitochondria from cells and tissues Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Calcium-Induced Mitochondrial Permeability Transitions: Parameters of Ca2+ Ion Interactions with Mitochondria and Effects of Oxidative Agents Source: PubMed URL: [Link]

  • Title: Common methods in mitochondrial research (Review) Source: Spandidos Publications URL: [Link]

  • Title: Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Factors Affecting the Function of the Mitochondrial Membrane Permeability Transition Pore and Their Role in Evaluation of Calcium Retention Capacity Values Source: Physiological Research URL: [Link]

  • Title: Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement Source: Agilent Technologies URL: [Link]

  • Title: Mitochondrial calcium and the permeability transition in cell death Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Measuring mitochondrial membrane potential using the FLUOstar® Omega microplate reader Source: BMG Labtech URL: [Link]

  • Title: Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle Source: bioRxiv URL: [Link]

  • Title: Measuring mitochondrial membrane potential Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier Source: ResearchGate URL: [Link]

  • Title: The compounds atractyloside and bongkrekic acid both bind tightly to and inhibit the adenine nucleotide translocase. How do these compounds affect ATP synthesis? Electron transport? Source: Vaia URL: [Link]

Sources

Methodological & Application

Application Note: Preparation and Utilization of Atractyloside Calcium Salt for In Vitro Mitochondrial Assays

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Principal Investigators, Assay Development Scientists, and Toxicologists Prepared By: Senior Application Scientist

Introduction & Mechanistic Grounding

Atractyloside (ATR) is a highly toxic, naturally occurring diterpenoid glycoside originally isolated from plants such as Atractylis gummifera and Xanthium sibiricum[1][2]. In mitochondrial research and drug development, Atractyloside calcium salt is deployed as a highly specific, high-affinity competitive inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT)[3][].

The Causality of ANT Inhibition

To design a self-validating in vitro assay, one must understand why ATR exerts its effects. ANT is responsible for the 1:1 stoichiometric exchange of cytosolic Adenosine Diphosphate (ADP) for mitochondrial Adenosine Triphosphate (ATP) across the inner mitochondrial membrane (IMM)[][5].

ATR binds exclusively to the cytosolic face of the ANT protein. Because its molecular geometry and charge distribution mimic ADP, it competitively occupies the binding pocket and locks the carrier in the "c-state" (cytosolic open conformation) [][6]. This structural arrest halts the import of ADP into the mitochondrial matrix, rapidly starving ATP synthase (Complex V) of its substrate, thereby collapsing oxidative phosphorylation (OXPHOS) and altering the mitochondrial membrane potential ( ΔΨm​ )[3][5]. Furthermore, prolonged c-state locking by ATR is a known trigger for the opening of the Mitochondrial Permeability Transition Pore (mPTP), making it an essential positive control in apoptosis and mitochondrial toxicity assays[7][8].

Mechanism cluster_cytosol Cytosol cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ADP Cytosolic ADP ANT Adenine Nucleotide Translocator (ANT) ADP->ANT Normal Transport ATR Atractyloside (Calcium Salt) ATR->ANT Binds & Locks in c-state mPTP mPTP Complex (Pore Opening) ANT->mPTP Induces Conformational Change ATP Matrix ATP ANT->ATP Normal Transport OXPHOS Oxidative Phosphorylation ANT->OXPHOS Halts ADP Supply

Figure 1: Mechanism of Atractyloside-mediated ANT inhibition and subsequent mPTP induction.

Reagent Specifications & Quantitative Data

Proper preparation begins with understanding the physicochemical properties of the calcium salt variant. While potassium salts are common, the calcium salt variant is often selected to avoid potassium-induced depolarization in sensitive electrophysiological or calcium-flux assays[9][10].

Table 1: Physicochemical & Safety Profile
ParameterSpecification / DataRationale for Assay Design
Molecular Nature Diterpenoid glycoside (Calcium salt)Highly polar due to sulfate and hydroxyl groups; dictates solvent choice[11].
Aqueous Solubility >10 mg/mL (~12-15 mM)Readily soluble in ultrapure water or HEPES buffer[10][11].
DMSO Solubility ~100 mg/mLHigh solubility, but DMSO >0.1% can uncouple mitochondria[10].
Toxicity (LD50) ~115 - 143 mg/kg (Rodent IP)Extreme Hazard. Causes fatal renal/hepatic necrosis[1][12].
Working Conc. 10 µM – 50 µMSufficient for complete ANT saturation without off-target effects[8][13].

Protocol: Preparation of 10 mM Stock Solution

Critical Safety Warning: Atractyloside is a potent toxin. All weighing and solubilization steps must be performed inside a certified Class II biological safety cabinet or chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/FFP3 mask if handling dry powder to prevent inhalation)[14][15].

Step-by-Step Methodology
  • Calculate Mass/Volume:

    • Determine the exact molecular weight (MW) from your specific lot's Certificate of Analysis (CoA), as hydration states of the calcium salt can vary. (Assuming an approximate MW of ~765 g/mol for calculation purposes).

    • To prepare 1 mL of a 10 mM stock: Mass=10×10−3 mol/L×765 g/mol×0.001 L=7.65 mg .

  • Solvent Selection:

    • Primary Choice: Ultrapure, sterile-filtered Water (Milli-Q, 18.2 MΩ·cm) or 10 mM HEPES buffer (pH 7.4). Aqueous solutions are preferred to eliminate solvent-toxicity artifacts in mitochondrial respiration assays[10][11].

    • Secondary Choice: Anhydrous DMSO. If using DMSO, ensure the final assay concentration of DMSO does not exceed 0.1% v/v[10].

  • Solubilization:

    • Transfer the weighed Atractyloside calcium salt into a sterile, low-protein-binding amber microcentrifuge tube (the compound is stable, but amber tubes prevent generalized photodegradation over long-term storage).

    • Add the calculated volume of solvent.

    • Vortex gently for 30–60 seconds. The salt should dissolve readily into a clear solution[11].

  • Sterilization (Optional but Recommended):

    • If the assay involves long-term cell culture (>12 hours), pass the solution through a 0.22 µm PTFE or PES syringe filter.

  • Aliquoting & Storage:

    • Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots.

    • Causality: Atractyloside is susceptible to hydrolysis over time in aqueous environments[14]. Repeated freeze-thaw cycles accelerate degradation and reduce the effective concentration, leading to irreproducible assay results.

    • Store aliquots immediately at -20°C (stable for up to 6-12 months)[9].

Workflow Weigh 1. Weigh ATR (Fume Hood) Solvent 2. Add Solvent (Water/HEPES) Weigh->Solvent Vortex 3. Vortex to Clear Solution Solvent->Vortex Aliquot 4. Create Single-Use Aliquots (20-50 µL) Vortex->Aliquot Store 5. Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 2: Workflow for the preparation and storage of Atractyloside stock solutions.

In Vitro Assay Applications

Assay 1: Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

ATR is used to validate the dependence of State 3 respiration on ANT function.

  • System: High-resolution respirometry (e.g., Oroboros O2k) or extracellular flux analysis (e.g., Agilent Seahorse).

  • Protocol Integration:

    • Isolate mitochondria or permeabilize cells using digitonin[13].

    • Supply complex-specific substrates (e.g., Pyruvate/Malate for Complex I).

    • Induce State 3 (maximal) respiration by injecting a saturating dose of ADP (e.g., 1-2 mM)[5].

    • ATR Injection: Inject Atractyloside stock to achieve a final well concentration of 10 µM to 20 µM [13].

    • Expected Outcome: A rapid, near-complete cessation of State 3 oxygen consumption, returning the system to State 4 (leak) respiration. This validates that the observed oxygen consumption was strictly coupled to ANT-mediated ADP import[3][5].

Assay 2: mPTP Opening and Apoptosis Sensitization

Because ATR locks ANT in the c-state, it acts as a pro-apoptotic ligand that sensitizes the mPTP to calcium-induced opening[7][8].

  • System: Isolated mitochondria loaded with a fluorescent calcium sensor (e.g., Calcium Green-5N) or swelling assay (measuring absorbance at 540 nm).

  • Protocol Integration:

    • Suspend isolated mitochondria in a swelling buffer (e.g., 250 mM Sucrose, 10 mM MOPS, 5 µM EGTA, pH 7.4).

    • Add 5 µM to 20 µM Atractyloside[8][16].

    • Titrate in sub-lethal pulses of Ca2+ (e.g., 10-20 µM).

    • Expected Outcome: ATR-treated mitochondria will undergo massive amplitude swelling and release accumulated calcium significantly faster than vehicle controls, demonstrating the structural link between ANT conformation and mPTP pore formation[8].

References

  • droracle.ai - Mechanism of Action: Atractyloside inhibition of ANT and Oxygen Consumption.
  • Frontiers in Pharmacology - Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway.
  • BOC Sciences - Adenine Nucleotide Transporter: Location, Function and Inhibitor.
  • NIH / PMC - The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction.
  • Cayman Chemical - Atractyloside (potassium salt) Product Information & Solubility.
  • University of Bern (unibe.ch) - ATP production in isolated mitochondria of procyclic Trypanosoma brucei: Assay Protocols.
  • Anticancer Research - Antitumor Triptycene Analogs Directly Interact with Isolated Mitochondria to Rapidly Trigger Markers of Permeability Transition.

Sources

Application Notes & Protocols: Atractyloside Calcium Salt for Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and detailed protocols for the use of atractyloside (ATR) calcium salt, a potent and specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), in studies of mitochondrial respiration. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Role of Atractyloside in Mitochondrial Research

Atractyloside (ATR) is a naturally occurring, highly toxic diterpenoid glycoside found in plants such as the Mediterranean thistle, Atractylis gummifera.[1][2] In cellular bioenergetics, ATR serves as a critical research tool due to its specific, high-affinity inhibition of the mitochondrial ADP/ATP carrier, also known as adenine nucleotide translocase (ANT).[3] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of cytosolic ADP for matrix-synthesized ATP. This transport is the final step that couples the energy generated by the electron transport chain (oxidative phosphorylation) to the cellular energy supply.

By blocking the ANT, atractyloside effectively uncouples respiration from ATP synthesis, leading to the inhibition of ATP production and a subsequent cellular energy crisis.[1] This makes it an invaluable tool for:

  • Confirming that mitochondrial respiration is coupled to ATP synthesis.

  • Isolating and studying the activity of the electron transport chain independent of ATP synthase.

  • Investigating the mechanisms of mitochondrial-mediated apoptosis and cell death.[4]

  • Dissecting the roles of mitochondrial versus glycolytic ATP in cellular processes.[2]

Atractyloside acts as a competitive inhibitor, meaning its effect can be overcome by high concentrations of ADP.[3][5] This contrasts with its more potent analog, carboxyatractyloside (CATR), which is a non-competitive inhibitor.[1][6]

Mechanism of Action: Halting the Mitochondrial ATP-ADP Exchange

The primary function of mitochondria is to generate ATP through oxidative phosphorylation. This process involves the electron transport chain (ETC) creating a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to phosphorylate ADP to ATP within the mitochondrial matrix. For this newly synthesized ATP to be utilized by the cell, it must be exported to the cytosol. Simultaneously, ADP from the cytosol must enter the matrix to serve as a substrate for ATP synthase.

The ANT facilitates this vital 1:1 exchange. Atractyloside's molecular structure mimics that of ADP, allowing it to bind tightly to the ANT on the outer face of the inner mitochondrial membrane.[1] This binding event locks the translocase in a conformation that prevents it from transporting ADP into the matrix.[7] Consequently, ATP synthase is starved of its substrate, and State 3 (ADP-stimulated) respiration is potently inhibited.[8]

ETC Electron Transport Chain (ETC) Protons_out ETC->Protons_out H+ pump ATPsynthase ATP Synthase Matrix_ATP ATP ATPsynthase->Matrix_ATP Synthesis ANT ADP/ATP Translocase (ANT) Matrix_ADP ADP Cytosol_ATP ATP Matrix_ADP->ATPsynthase Substrate Matrix_ATP->ANT Exits Cytosol_ADP ADP Cytosol_ADP->ANT Enters ATR Atractyloside ATR->ANT INHIBITS Protons_in Protons_in->ATPsynthase H+ flow

Figure 1: Mechanism of Atractyloside Inhibition. Atractyloside binds to the ADP/ATP Translocase (ANT) on the inner mitochondrial membrane, blocking the entry of cytosolic ADP and the exit of matrix ATP, thereby halting ATP synthesis.

Determining the Optimal Working Concentration

The effective concentration of atractyloside calcium salt varies significantly depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the specific endpoint being measured. It is imperative to perform a dose-response titration to determine the optimal concentration for your model system.

High concentrations (>20 µM in cells) or prolonged exposure can lead to severe ATP depletion and subsequent cytotoxicity, which may confound experimental results.[5][9]

Experimental SystemTypical Concentration RangeKey Observations & NotesReferences
Cultured Cells (e.g., HepG2, ASMCs)1 µM - 20 µMUsed to study metabolic signaling and sublethal effects. Concentrations of 2.5-7.5 µM were effective for inducing autophagy without immediate cell death.[5][10] Concentrations of 7.5-15 µM reduced ATP content significantly in 10 minutes.[4][5],[4],[9],[10]
Isolated Mitochondria (e.g., Rat Kidney, Heart)10 µM - 100 µMHigher concentrations are often required due to direct access to the target. An IC50 of ~53 µM was reported for inhibiting State 3 respiration in isolated rat renal mitochondria.[8][11],[8]
Biochemical Assays (e.g., Reconstituted ANT)0.1 µM - 100 µMUsed to determine direct binding and inhibition kinetics.[12]

Recommendation: For initial experiments, begin with a titration series spanning these ranges. For whole-cell assays, a starting range of 1, 5, 10, and 20 µM is advisable. For isolated mitochondria, a range of 10, 25, 50, and 100 µM is a suitable starting point.

Experimental Protocols

Safety Precaution: Atractyloside is extremely toxic.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for hazardous materials.

  • Check Solubility: Refer to the manufacturer's datasheet for solubility information. Atractyloside salts are generally soluble in water. The potassium salt is reported to be soluble at 20 mg/mL in water.

  • Calculation: Determine the required mass of atractyloside calcium salt for your desired stock concentration (e.g., 10 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Dissolution: Carefully weigh the powder and dissolve it in high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., PBS) to the final calculated volume. Vortex gently until fully dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

This protocol uses high-resolution respirometry (e.g., Oroboros O2k, Seahorse XFp) or a Clark-type electrode to measure oxygen consumption.

Materials:

  • Freshly isolated mitochondria (e.g., from rat liver or heart).[13]

  • Respiration Buffer (e.g., MiR05 or a similar buffer containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES, and BSA).

  • Substrates:

    • Complex I: Glutamate (5-10 mM) & Malate (2-5 mM)

    • Complex II: Succinate (10 mM) & Rotenone (0.5 µM, to inhibit Complex I)

  • ADP Solution (e.g., 20 mM stock, pH adjusted).

  • Atractyloside Stock Solution (from Protocol 1).

Procedure:

  • Chamber Setup: Calibrate the respirometer and add 2 mL of pre-warmed (37°C) respiration buffer to the chamber.

  • Mitochondria Addition: Add an optimized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL protein) to the chamber and allow the signal to stabilize. This measures LEAK respiration (proton leak without ATP synthesis).

  • Substrate Addition: Add the desired substrates (e.g., glutamate and malate) to initiate electron flow. The respiration rate should remain low (State 2 respiration).

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2.5 mM final concentration) to the chamber. Observe a rapid increase in oxygen consumption as ATP synthase is activated. This is State 3 respiration.

  • Inhibition with Atractyloside: In a separate experiment or sequential addition, repeat steps 1-3. Before adding ADP, add the desired concentration of atractyloside (e.g., 50 µM). Allow it to incubate for 2-3 minutes.

  • Test for Inhibition: Now, add the same saturating concentration of ADP. A functional inhibition by atractyloside will result in a failure to stimulate oxygen consumption, or a severely blunted response, compared to the control experiment.

  • Data Analysis: Calculate the oxygen consumption rates (OCR) for each state. The lack of an increase in OCR after ADP addition in the presence of ATR confirms the specific inhibition of the ANT.

Figure 2: Workflow for testing Atractyloside's effect on isolated mitochondria.

This protocol uses a Seahorse XFe96/24 Analyzer or similar instrument to measure the oxygen consumption rate (OCR) of adherent cells in real-time.[14]

Materials:

  • Adherent cells seeded in a Seahorse XF Cell Culture Microplate.

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Seahorse XF Calibrant.

  • Atractyloside Stock Solution (from Protocol 1).

  • Optional: Other mitochondrial inhibitors for a full Mito Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A).

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density in the XF microplate and allow them to attach overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator overnight.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed XF assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with your compounds. For this experiment, load your desired concentrations of atractyloside into Port A.

  • Run Assay: Load the cartridge and cell plate into the XF Analyzer. The instrument will calibrate and then begin measuring basal OCR.

  • Injection and Measurement: After several basal measurements, the instrument will inject the atractyloside from Port A. The subsequent OCR measurements will reveal the impact of inhibiting the ANT.

  • Data Interpretation: The decrease in OCR after atractyloside injection represents the portion of basal respiration that is coupled to ATP synthesis via the ANT. This provides a direct measure of ATP-linked respiration. If atractyloside is used in place of oligomycin in a Mito Stress Test, it serves a similar function of inhibiting ATP production to reveal proton leak.

References

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology. [Link][3][5][10]

  • Atractyloside - Wikipedia. Wikipedia. [Link][1]

  • Atractyloside – Knowledge and References. Taylor & Francis. [Link][2]

  • Atractyloside Induces Low Contractile Reaction of Arteriolar Smooth Muscle Through Mitochondrial Damage. Journal of Applied Toxicology. [Link][4]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. PubMed. [Link]

  • Mitochondrial adaptation effect of ATR on FFA-treated HepG2 cells. ResearchGate. [Link]

  • Bongkrekic acid and atractyloside inhibits chloride channels from mitochondrial membranes of rat heart. PubMed. [Link][11]

  • Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside. PubMed. [Link][8]

  • Carboxyatractyloside - Wikipedia. Wikipedia. [Link][6]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers. [Link]

  • Stimulation of mitochondrial reactions by high concentrations of atractyloside. PubMed. [Link]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics. [Link][12]

  • THE EFFECT OF ATRACTYLATE AND OLIGOMYCIN ON THE BEHAVIOUR OF MITOCHONDRIA TOWARDS ADENINE NUCLEOTIDES. PubMed. [Link][7]

  • Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. SpringerLink. [Link][14]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link][13]

Sources

Application Note: Targeted Induction of Mitochondrial Apoptosis via Adenine Nucleotide Translocator (ANT) Inhibition Using Atractyloside Calcium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

In the landscape of drug development and mitochondrial biology, isolating the intrinsic apoptotic pathway is critical for evaluating anti-apoptotic therapeutics and understanding neurodegenerative or ischemic pathologies. Atractyloside (ATR) calcium salt is a highly specific, toxic diterpene glycoside that acts as a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT) [1].

Unlike non-specific apoptotic triggers (e.g., oxidative stress or calcium overload), ATR provides a receptor-mediated mechanism to force mitochondrial permeabilization. ATR binds to ANT from the cytosolic face, locking the translocator in the "c" (cytosolic) conformation. This conformational arrest directly triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) [2]. The subsequent influx of solutes causes rapid dissipation of the mitochondrial membrane potential ( ΔΨm​ ), matrix swelling, outer mitochondrial membrane (OMM) rupture, and the catastrophic release of Cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol [3].

Pathway ATR Atractyloside (Calcium Salt) ANT ANT (Adenine Nucleotide Translocator) 'c' Conformation Lock ATR->ANT Binds & Inhibits mPTP mPTP Opening (Permeability Transition Pore) ANT->mPTP Triggers Mito Mitochondrial Swelling & Membrane Rupture mPTP->Mito Causes CytoC Cytochrome c & AIF Release Mito->CytoC Releases Apoptosome Apoptosome Assembly (Apaf-1 + Caspase-9) CytoC->Apoptosome Activates Apoptosis Apoptosis (Cell Death) Apoptosome->Apoptosis Executes

Signaling Pathway of Atractyloside-Induced Mitochondrial Apoptosis.

The Self-Validating Experimental System

To ensure scientific integrity and prevent false positives from mechanical mitochondrial damage during isolation, your experimental design must be a self-validating system . This requires specific pharmacological controls that oppose or block the ATR mechanism:

  • The mPTP Blocker (Cyclosporin A): Pre-incubation with 1 μM Cyclosporin A (CsA) binds Cyclophilin D, preventing mPTP assembly. If ATR-induced Cytochrome c release is blocked by CsA, the mechanism is confirmed as mPTP-dependent [3].

  • The Conformational Opponent (Bongkrekic Acid): Bongkrekic acid (BA) binds ANT and locks it in the opposing "m" (matrix) conformation. Pre-treating with 50 μM BA prevents ATR from binding, proving the effect is strictly ANT-mediated [3].

Reagent Preparation

Atractyloside Calcium Salt (CAS: 772298-35-8)

  • Properties: The calcium salt form is highly stable and water-soluble compared to the free acid.

  • Stock Solution: Dissolve in sterile ddH2​O to a concentration of 50 mM (approx. 43.1 mg/mL). The solution will be clear to faintly yellow.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Induction of mPTP and Cytochrome c Release in Isolated Mitochondria

Working with isolated mitochondria is preferred for ATR assays because intact cell membranes exhibit variable permeability to highly polar ATR molecules.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver or heart) or cultured cells using standard differential centrifugation (7,000 x g). Resuspend the final pellet in an EGTA-free experimental buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM K2​HPO4​ , pH 7.4). Causality Note: EGTA must be omitted here, as calcium chelation artificially resists mPTP opening.

  • Protein Quantification: Adjust mitochondrial suspension to a final concentration of 1.0 mg/mL protein.

  • Inhibitor Pre-incubation (Controls): Divide into experimental cohorts. To the negative control tubes, add Cyclosporin A (1 μM) or Bongkrekic Acid (50 μM). Incubate at room temperature (RT) for 15 minutes [3].

  • Atractyloside Treatment: Add Atractyloside Calcium Salt to the test tubes. For acute, massive Cytochrome c release, use 5 mM [2]. For kinetic sensitivity assays, titrate between 20 μM and 100 μM [5]. Incubate for 30 minutes at RT.

  • Separation of Fractions: Centrifuge the suspensions at 7,000 x g for 10 minutes at 4°C to pellet the intact mitochondria.

  • Supernatant Clarification: Carefully transfer the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C. Causality Note: This step is critical to ensure no microscopic mitochondrial fragments contaminate the cytosolic fraction, which would cause false-positive Cytochrome c readings.

  • Analysis: Analyze the clarified supernatant via Western Blot or ELISA for Cytochrome c and AIF.

Workflow Isolate 1. Isolate Mitochondria PreInc 2. Pre-incubate (Controls: CsA / BA) Isolate->PreInc Treat 3. Treat with Atractyloside PreInc->Treat Centrifuge 4. Centrifuge (7,000 x g) Treat->Centrifuge Supernatant 5a. Supernatant (Cyto c / AIF) Centrifuge->Supernatant Analyze Pellet 5b. Pellet (Intact Mito) Centrifuge->Pellet Discard/Verify

Experimental Workflow for Isolated Mitochondria Apoptosis Assay.

Protocol B: Real-Time Monitoring of ΔΨm​ Collapse in Intact Cells

While less permeable, ATR can induce apoptosis in intact cells (e.g., hepatocytes) over longer exposures or at specific concentrations.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., primary hepatocytes) in a 96-well black-walled microplate and culture overnight.

  • Dye Loading: Wash cells and load with a ΔΨm​ -sensitive fluorochrome, such as MitoTracker Red (CMXRos) or JC-1, according to the manufacturer's instructions.

  • Baseline Reading: Establish a baseline fluorescence reading using a microplate reader.

  • Treatment: Treat cells with 5.0 μM Atractyloside Calcium Salt [4].

  • Kinetic Monitoring: Monitor fluorescence every 5 minutes for up to 2 hours. A reduction in red fluorescence (CMXRos) or a shift from red to green (JC-1) indicates ΔΨm​ collapse. Expected Result: Significant ΔΨm​ reduction should be observable within 15 to 20 minutes of ATR exposure [4].

Quantitative Data Interpretation

To ensure robust data interpretation, compare your readouts against the expected standardized outcomes summarized in Table 1.

Experimental GroupTreatment ConditionmPTP Status ΔΨm​ (Membrane Potential)Cytochrome c Release (Supernatant)
Negative Control Buffer OnlyClosedHigh (Intact)Minimal / Undetectable
Positive Control CaCl2​ (200 μM)OpenCollapsedHigh
Experimental Atractyloside (5 mM)OpenCollapsedHigh
Validation 1 CsA (1 μM) + ATR (5 mM)ClosedMaintainedMinimal / Undetectable
Validation 2 BA (50 μM) + ATR (5 mM)ClosedMaintainedMinimal / Undetectable

Table 1: Expected quantitative and qualitative readouts for a self-validating Atractyloside mitochondrial assay.

References

  • Susin, S. A., et al. "The Central Executioner of Apoptosis: Multiple Connections between Protease Activation and Mitochondria in Fas/APO-1/CD95". Journal of Experimental Medicine, Rockefeller University Press. Available at: [Link]

  • Susin, S. A., et al. "Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process". Journal of Experimental Medicine, PMC, National Institutes of Health. Available at: [Link]

  • Pei, X. H., et al. "Role of the Mitochondrial Membrane Permeability Transition (MPT) in Rotenone-Induced Apoptosis in Liver Cells". Toxicological Sciences, Oxford Academic. Available at: [Link]

  • Wang, Y., et al. "Mitochondrial permeability transition pore plays a role in the cardioprotection of CB2 receptor against ischemia–reperfusion injury". Canadian Journal of Physiology and Pharmacology, Canadian Science Publishing. Available at: [Link]

Application Note: In Vitro Administration Guidelines for Atractyloside Calcium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Atractyloside (ATR) is a highly hydrophilic, toxic diterpenoid glycoside naturally found in plants such as Atractylis gummifera and Xanthium sibiricum. In cellular and mitochondrial research, ATR is utilized as a highly specific, competitive inhibitor of the Adenine Nucleotide Translocator (ANT) located on the inner mitochondrial membrane.

The Vector of Attack: Unlike other inhibitors (e.g., bongkrekic acid) that bind from the mitochondrial matrix, ATR binds ANT from the cytosolic face. It effectively locks the carrier in the "c-state" (cytoplasmic-facing conformation), halting the equimolar exchange of cytosolic ADP for mitochondrial ATP .

The Calcium Salt Nuance: While ATR is frequently supplied as a dipotassium salt, the calcium salt variant introduces a critical experimental variable. Calcium ions are the primary physiological trigger for the opening of the mitochondrial permeability transition pore (mPTP). When administering ATR calcium salt, the localized influx of dissociated Ca²⁺ can synergize with ANT conformational arrest, prematurely accelerating mPTP opening, mitochondrial swelling, and cytochrome c release . Researchers must account for this synergistic toxicity when establishing dose-response curves.

Pathway Visualization: Biphasic Dose-Dependent Signaling

Depending on the administered concentration, ATR calcium salt drives cells down two distinct metabolic pathways: low-dose autophagic survival or high-dose apoptotic death .

G ATR Atractyloside Calcium Salt ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Competitive Inhibition Ca2 Exogenous Ca2+ Influx ATR->Ca2 Dissociation ATP ↓ Cytosolic ATP ↑ ADP/ATP Ratio ANT->ATP Blocks ADP/ATP Exchange mPTP mPTP Opening ANT->mPTP Conformational Arrest Ca2->mPTP Synergistic Trigger AMPK AMPK Activation ATP->AMPK Energy Stress mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation Autophagy Autophagy Induction (Low Dose) mTOR->Autophagy Disinhibition CytC Cytochrome C Release mPTP->CytC Mitochondrial Swelling Apoptosis Apoptosis / Necrosis (High Dose) CytC->Apoptosis Caspase Cascade

Biphasic dose-dependent signaling pathway of Atractyloside Calcium Salt in cell culture.

Physicochemical Profile & Reconstitution Strategy

ATR is highly hydrophilic due to its glucose and sulfate moieties. However, the calcium salt exhibits lower aqueous solubility compared to the dipotassium salt due to the strong ionic lattice formed between Ca²⁺ and the sulfate groups. To prevent localized precipitation in phosphate-rich culture media, careful solvent selection is required .

Table 1: Reconstitution and Storage Guidelines

SolventMax SolubilityPreparation Notes & CausalityStorage (Aliquot)
DMSO (Anhydrous) ≥ 20 mg/mLPreferred for calcium salts. Ensures complete dissolution and prevents premature ionic bonding. Keep final in-well DMSO < 0.1%.-80°C (up to 6 months)
Sterile H₂O ~10-15 mg/mLRequires gentle warming (37°C) and sonication. Risk: May precipitate if added directly to high-phosphate buffers.-20°C (up to 1 month)
PEG300 / Tween-80 ≥ 2 mg/mLIdeal for complex 3D cultures. Use 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.Freshly prepared

Note on Structural Integrity: ATR contains ester linkages (isovaleric acid) that are susceptible to hydrolysis. Never autoclave the solution, and avoid repeated freeze-thaw cycles .

Experimental Design: Causality & Optimization

The Crabtree Effect & Media Selection

Cancer cell lines (e.g., HepG2, A549, HCT116) grown in standard high-glucose DMEM generate ATP primarily via aerobic glycolysis—a phenomenon known as the Crabtree effect. Consequently, they exhibit artificial resistance to mitochondrial inhibitors like ATR.

Expert Intervention: To study the true efficacy of ATR, cells must be switched to galactose-supplemented, glucose-free media 24 hours prior to treatment. Galactose metabolism yields zero net ATP during glycolysis, forcing the cells to rely entirely on oxidative phosphorylation (OXPHOS). This unmasks their true sensitivity to ANT inhibition .

Establishing the Assay Window

Because ATR is highly hydrophilic, passive diffusion across the plasma membrane can be slow. Short incubation times (<6 hours) often yield false negatives. A minimum of 24 to 48 hours is required to observe significant intracellular ATP depletion and subsequent signaling cascades.

Table 2: Cell-Type Specific Dosing Guidelines

Cell Line / TypeTissue OriginLow Dose (Autophagy Focus)High Dose (Toxicity Focus)Optimal Assay Window
HepG2 Human Liver Carcinoma2.5 - 10 µM> 50 µM24 - 48 hours
L-02 Normal Human Liver5 - 10 µM> 75 µM24 - 48 hours
HCT116 Human Colon Cancer5 µM50 - 100 µM24 hours

Step-by-Step Cell Culture Administration Protocol

This protocol is designed as a self-validating system , ensuring that the observed phenotypic changes are mechanistically tied to ANT inhibition rather than off-target solvent toxicity.

Phase 1: Cell Sensitization (Day 1)
  • Seed target cells in standard growth media (e.g., DMEM + 10% FBS) at a density of 1×104 cells/well in a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow complete adherence.

  • Metabolic Shift: Aspirate the media and wash the monolayer gently with warm PBS. Replace with Glucose-Free DMEM supplemented with 10 mM Galactose, 10% FBS, and 1 mM Sodium Pyruvate. Incubate for 12–24 hours to enforce OXPHOS reliance.

Phase 2: Stock and Working Solution Preparation (Day 2)
  • Reconstitute ATR Calcium Salt in anhydrous DMSO to a master stock concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature until the solution is completely clear.

  • Prepare intermediate dilutions in sterile, calcium/phosphate-free PBS. Causality: This prevents localized solvent shock and premature calcium-phosphate precipitation when introduced to the culture media.

  • Spike the intermediate dilutions into pre-warmed (37°C) galactose culture media to achieve final target concentrations (e.g., 5 µM, 10 µM, 50 µM). Ensure the final DMSO concentration remains strictly ≤0.1% (v/v).

Phase 3: Administration and Validation (Day 2 - Day 4)
  • Aspirate the sensitization media from the wells and immediately add 100 µL of the ATR-treated media.

  • Critical Controls: Include a vehicle control well (0.1% DMSO in media) and a positive control for mPTP opening (e.g., 1 µM Ionomycin) to benchmark the calcium-induced apoptotic threshold.

  • Incubate for the desired time point (24 hours for metabolic shifts/autophagy; 48 hours for viability endpoints).

  • Dual-Assay Validation:

    • Mechanism Check: Use a luciferin-luciferase reaction assay (e.g., Abnova ADP/ATP Assay Kit) to confirm the mechanistic increase in the intracellular ADP/ATP ratio .

    • Phenotype Check: Follow up with a CCK-8 assay to assess overall cell viability. A successful experiment will show a spiked ADP/ATP ratio preceding a drop in CCK-8 viability.

References

  • Title: Atractyloside - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway Source: Frontiers in Pharmacology URL: [Link]

  • Title: Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy Source: Frontiers in Pharmacology / PubMed Central (PMC) URL: [Link]

Application Note and Protocols: Measuring ADP/ATP Translocase Inhibition with Atractyloside Calcium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

The ADP/ATP translocase (ANT), also known as the adenine nucleotide carrier (AAC), is a pivotal protein of the inner mitochondrial membrane, responsible for the vital exchange of cytosolic ADP for matrix-synthesized ATP. This process is fundamental to cellular energy homeostasis. Atractyloside (ATR), a potent and specific inhibitor of ANT, serves as an indispensable tool for studying mitochondrial bioenergetics and the mitochondrial permeability transition pore (mPTP). This document provides a comprehensive guide for researchers, detailing the mechanism of ANT inhibition by atractyloside calcium salt and presenting robust protocols for its measurement in isolated mitochondria. Methodologies covered include mitochondrial isolation, spectrophotometric assays of mitochondrial swelling, and direct measurement of ADP/ATP exchange, offering a multi-faceted approach to characterizing ANT inhibition.

Introduction: The Central Role of ADP/ATP Translocase

The ADP/ATP translocase is the most abundant protein in the inner mitochondrial membrane, underscoring its critical role in cellular metabolism.[1] It facilitates the electrogenic exchange of ATP synthesized within the mitochondrial matrix for ADP from the cytosol. This continuous translocation is essential for providing the cell with the necessary energy for countless physiological processes.

Due to its central role, ANT is a significant target for both research and therapeutic development. Dysregulation of ANT activity has been implicated in various pathological conditions. Atractyloside (ATR), a diterpenoid glycoside, is a high-affinity, specific inhibitor of ANT.[2][3][4] It functions by binding to the translocase and locking it in a conformation that faces the cytosol, thereby preventing the binding and transport of ADP into the mitochondrial matrix.[5] This effectively halts ATP synthesis via oxidative phosphorylation.[6] The calcium salt of atractyloside is often utilized in these studies.

This guide will provide detailed protocols to effectively measure the inhibitory effects of atractyloside calcium salt on ANT activity, providing researchers with the tools to investigate mitochondrial function and dysfunction.

Mechanism of Action: Atractyloside and the ADP/ATP Translocase

Atractyloside acts as a competitive inhibitor of the ADP/ATP translocase.[2][6][7] Its molecular structure mimics that of ADP, allowing it to bind to the nucleotide-binding site of the translocase.[7] Specifically, the sulfate groups of atractyloside are thought to correspond to the phosphate groups of ADP.[7] This binding event stabilizes the translocase in its "c-state," where the nucleotide-binding site is open to the mitochondrial intermembrane space (cytosolic side), thereby physically obstructing the binding and translocation of ADP into the matrix.[5]

The inhibition of ADP transport starves the F1Fo-ATP synthase of its substrate, leading to a decrease in mitochondrial membrane potential and a halt in ATP production.[6] This disruption of the mitochondrial energy balance can ultimately trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of regulated cell death.[2][6][8]

Visualizing the Mechanism

cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix ANT ADP/ATP Translocase (ANT) c-state (Cytosol Facing) m-state (Matrix Facing) ANT:c->ANT:m Translocation ANT:m->ANT:c Translocation ATP ATP ANT:m->ATP Releases ADP, Binds ATP ADP ADP ANT:c->ADP Releases ATP to Cytosol ATP->ANT:m ADP->ANT:c Binds to c-state ATR Atractyloside ATR->ANT:c Binds & Locks in c-state

Caption: Atractyloside competitively inhibits the ADP/ATP translocase.

Experimental Protocols

A foundational requirement for accurately studying ANT activity is the isolation of healthy, intact mitochondria. The following protocols provide a step-by-step guide from mitochondrial isolation to the functional assessment of ANT inhibition by atractyloside.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted for cultured cells and emphasizes maintaining mitochondrial integrity.[9][10][11]

Materials:

  • Cell scrapers

  • Dounce homogenizer with a tight-fitting pestle[11][12]

  • Refrigerated centrifuge

  • Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Protease inhibitor cocktail

Procedure:

  • Cell Harvest: Grow cells to 80-90% confluency. Harvest cells by scraping in ice-cold PBS. Centrifuge at 600 x g for 5 minutes at 4°C.

  • Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 2 mL of MIB containing 0.1% BSA and a protease inhibitor cocktail. Allow cells to swell on ice for 10 minutes.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 gentle strokes.

    • Expert Tip: The optimal number of strokes may vary between cell lines. It is advisable to check for cell lysis under a microscope to achieve >80% lysis while minimizing mitochondrial damage.[11]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[13]

    • Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[11]

  • Washing the Mitochondrial Pellet: Discard the supernatant. Gently resuspend the mitochondrial pellet in 1 mL of MIB without BSA. Centrifuge again at 12,000 x g for 10 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Experimental Workflow

A Cell Culture (80-90% Confluency) B Harvest & Wash Cells A->B C Homogenization (Dounce Homogenizer) B->C D Differential Centrifugation (Low speed to remove nuclei) C->D E High-Speed Centrifugation (Pellet mitochondria) D->E F Wash Mitochondrial Pellet E->F G Final Mitochondrial Suspension F->G H Protein Quantification G->H I Functional Assays H->I J Mitochondrial Swelling Assay I->J Option 1 K ADP/ATP Exchange Assay I->K Option 2

Caption: Workflow for measuring atractyloside-mediated ANT inhibition.

Protocol 2: Mitochondrial Swelling Assay

This assay indirectly measures ANT activity by assessing the opening of the mitochondrial permeability transition pore (mPTP), which is modulated by ANT.[5] Atractyloside, in the presence of calcium, is a known inducer of mPTP opening.[14][15] Mitochondrial swelling is monitored as a decrease in light absorbance at 540 nm.[5][14][16]

Materials:

  • Isolated mitochondria (from Protocol 3.1)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

  • Calcium Chloride (CaCl2) stock solution (e.g., 10 mM)

  • Atractyloside calcium salt stock solution (e.g., 1 mM in DMSO)

  • Cyclosporin A (CsA) stock solution (mPTP inhibitor, for control)

  • 96-well plate and a plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation: Dilute the isolated mitochondria to a final concentration of 0.5 mg/mL in pre-warmed Swelling Buffer.

  • Experimental Setup: In a 96-well plate, add the mitochondrial suspension to each well. Designate wells for control, atractyloside treatment, and a CsA control.

  • Pre-incubation: For the CsA control wells, add CsA to a final concentration of 1 µM and incubate for 5 minutes.

  • Initiation of Swelling:

    • Add atractyloside calcium salt to the treatment wells at desired final concentrations (e.g., 5-20 µM).[15]

    • Add the vehicle (DMSO) to the control wells.

    • Immediately after adding atractyloside, add CaCl2 to a final concentration that induces swelling (e.g., 200 µM) to all wells except the baseline control.[14]

  • Measurement: Immediately begin monitoring the absorbance at 540 nm every 30-60 seconds for 10-15 minutes.[14] A decrease in absorbance indicates mitochondrial swelling.

Data Interpretation:

  • A more rapid and extensive decrease in absorbance in the atractyloside-treated wells compared to the control indicates potentiation of mPTP opening.

  • The CsA-treated wells should show minimal to no decrease in absorbance, confirming the involvement of the mPTP.

Treatment GroupExpected OutcomeInterpretation
Control (Vehicle + Ca2+) Slow, minimal decrease in A540Baseline Ca2+-induced swelling
Atractyloside + Ca2+ Rapid, significant decrease in A540Potentiation of mPTP opening by ANT inhibition
Cyclosporin A + Atractyloside + Ca2+ No significant decrease in A540Inhibition of mPTP opening by CsA
Protocol 3: Direct Measurement of ADP/ATP Exchange

More direct methods for assessing ANT activity involve tracking the transport of nucleotides. While radiolabeled assays using [14C]-ADP or [3H]-ATP are highly sensitive, fluorescence-based methods offer a safer and more accessible alternative.[17][18][19][20]

This method leverages the different binding affinities of Mg2+ for ATP and ADP.[1][17][21] The exchange of intramitochondrial ATP for extramitochondrial ADP leads to a change in the free Mg2+ concentration in the buffer, which can be detected by the Mg2+-sensitive fluorescent dye, Magnesium Green™.[17][21]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, pH 7.2

  • Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)

  • ADP stock solution

  • Atractyloside calcium salt stock solution

  • Magnesium Green™ fluorescent dye

  • Fluorometer

Procedure:

  • Mitochondrial Energization: Resuspend mitochondria at 0.5 mg/mL in the Assay Buffer containing respiratory substrates. Incubate for 5 minutes at 30°C to allow for energization.

  • Dye Loading: Add Magnesium Green™ to a final concentration of 1 µM.

  • Baseline Measurement: Place the mitochondrial suspension in a cuvette in the fluorometer and record a stable baseline fluorescence.

  • Initiating Transport: Add ADP to a final concentration of 100-200 µM to initiate the ADP/ATP exchange. The export of ATP (which has a higher affinity for Mg2+) will cause a decrease in free Mg2+, leading to a change in fluorescence.

  • Inhibition Measurement: In separate experiments, pre-incubate the energized mitochondria with varying concentrations of atractyloside calcium salt for 3 minutes before the addition of ADP.[22]

  • Data Analysis: Calculate the rate of ADP/ATP exchange from the initial rate of change in fluorescence after ADP addition. Plot the percentage of inhibition against the atractyloside concentration to determine the IC50 value.

Inhibitor ConcentrationExpected Rate of Fluorescence Change% Inhibition
0 µM (Control) Highest rate0%
Increasing [Atractyloside] Decreasing rateIncreases
Saturating [Atractyloside] Minimal to no change~100%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Mitochondrial Integrity: The quality of the isolated mitochondria is paramount. This can be assessed by measuring the respiratory control ratio (RCR) using an oxygen electrode. A high RCR indicates well-coupled, healthy mitochondria.

  • Specificity of Inhibition: The use of known mPTP inhibitors like Cyclosporin A in the swelling assay confirms that the observed effect is specific to mPTP opening and not a non-specific detergent-like effect of the compound being tested.[15]

  • Dose-Response: Establishing a clear dose-dependent inhibition by atractyloside provides strong evidence for a specific interaction with the ADP/ATP translocase.[22]

Conclusion

Atractyloside calcium salt is a powerful tool for dissecting the role of the ADP/ATP translocase in mitochondrial bioenergetics and cell death pathways. The detailed protocols provided in this application note offer a robust framework for researchers to accurately measure ANT inhibition. By understanding the underlying principles and employing the appropriate controls, these methods can yield reliable and reproducible data, advancing our understanding of mitochondrial physiology and pathology.

References

  • A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. PMC. Available at: [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers. Available at: [Link]

  • Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. PMC. Available at: [Link]

  • Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. PMC. Available at: [Link]

  • Radiolabeling isolated mitochondria with Tc-99m: A first-in-field protocol and early feasibility findings. PMC. Available at: [Link]

  • Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? Cardiovascular Research. Available at: [Link]

  • Isolation of mitochondria from cultured cells. Oroboros Instruments. Available at: [Link]

  • Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? Elsevier. Available at: [Link]

  • Inhibition of mitochondrial ADP/ATP transport with specific inhibitors... ResearchGate. Available at: [Link]

  • Atractyloside – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Atractyloside - Wikipedia. Wikipedia. Available at: [Link]

  • Mitochondrial permeability transition pore and calcium handling. PMC. Available at: [Link]

  • Atractyloside Induces Low Contractile Reaction of Arteriolar Smooth Muscle Through Mitochondrial Damage. PubMed. Available at: [Link]

  • Isolation of mitochondria from cells and tissues. PMC. Available at: [Link]

  • Mitochondrial swelling induced by atractyloside is accompanied by a... ResearchGate. Available at: [Link]

  • Membrane permeability transition induced by atractyloside on mitoplasts... ResearchGate. Available at: [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. PMC. Available at: [Link]

  • Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption. PMC. Available at: [Link]

  • Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. ResearchGate. Available at: [Link]

  • ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. Department of Biochemistry, Semmelweis University. Available at: [Link]

  • Assaying protein kinase activity with radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Available at: [Link]

  • Adenine nucleotide translocase (ANT) inhibitors. (A) Atractyloside... ResearchGate. Available at: [Link]

Sources

Application Note: Atractyloside Calcium Salt Preparation and Mitoplast Patch-Clamp Protocol for mPTP Interrogation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The mitochondrial permeability transition pore (mPTP) is a high-conductance, non-selective channel located in the inner mitochondrial membrane (IMM). Its prolonged opening collapses the mitochondrial membrane potential ( ΔΨm​ ), uncouples oxidative phosphorylation, and initiates apoptotic or necrotic cell death cascades[1].

To rigorously study the biophysical properties of the mPTP via electrophysiology, researchers must reliably induce its opening in a controlled environment. Atractyloside (ATR) , a highly specific competitive inhibitor of the adenine nucleotide translocator (ANT), is the gold-standard pharmacological tool for this purpose. Mechanistically, ATR locks the ANT in the "c" (cytosolic) conformation. While ANT is not the sole structural component of the mPTP, locking it in this conformational state drastically sensitizes the pore complex to its primary trigger: Matrix Calcium (Ca 2+ ) [2].

By preparing an Atractyloside Calcium Salt complex—or a highly calibrated stoichiometric mixture of ATR and Ca 2+ in the patch pipette—researchers can simultaneously deliver the primary trigger and the allosteric sensitizer directly to the IMM. This synergistic delivery overcomes the high activation threshold of the mPTP in isolated mitoplasts, ensuring high-fidelity, reproducible single-channel or whole-mitoplast recordings[3].

mPTP_Pathway Ca Matrix Ca2+ (Primary Trigger) mPTP mPTP Opening (~1.5 nS Conductance) Ca->mPTP Activates ATR Atractyloside (Sensitizer) ANT ANT (c-conformation) ATR->ANT Binds & Locks ANT->mPTP Lowers Threshold CypD Cyclophilin D (Catalyst) CypD->mPTP Facilitates Depol Membrane Depolarization mPTP->Depol Massive Ion Flux

Fig 1: Synergistic activation of the mPTP by Calcium and Atractyloside.

Reagent Preparation: The Atractyloside-Calcium System

The preparation of the Atractyloside Calcium salt solution requires precise osmolar and pH balancing to prevent artifactual membrane rupture before gigaseal formation. Because mitoplasts lack the structural support of the outer mitochondrial membrane (OMM), the patch-clamp solutions must be strictly symmetrical (typically 150 mM KCl) to isolate the non-selective mPTP currents from specific potassium or chloride channels[4].

Table 1: Atractyloside Calcium Salt Stock Formulation

Self-Validation Note: Always prepare the ATR-Ca 2+ stock fresh on the day of the experiment. ATR degrades in aqueous solutions over time, leading to a loss of ANT-binding efficacy.

ComponentConcentrationFunction / Causality
Atractyloside (ATR) 50 - 100 µMLocks ANT in the "c" state; sensitizes mPTP to Ca 2+ .
CaCl 2​ 1 - 2 mMPrimary trigger for mPTP opening. Forms the functional salt complex with ATR.
KCl 150 mMSymmetrical charge carrier to isolate non-selective pore conductance.
HEPES 5 mMBuffers solution to physiological pH (7.4) without chelating Ca 2+ .
pH (adjusted via KOH) 7.4Maintains native protein conformation.
Osmolarity ~305 mOsmPrevents osmotic lysis of the fragile mitoplast.

Step-by-Step Mitoplast Patch-Clamp Protocol

To achieve trustworthy and self-validating electrophysiological data, the workflow must incorporate built-in controls. The following protocol utilizes the Excised Inside-Out Patch and Whole-Mitoplast configurations[3][4].

Phase 1: Mitoplast Preparation (Osmotic Swelling)
  • Mitochondrial Isolation: Isolate fresh mitochondria from the target tissue (e.g., liver or heart) using standard differential centrifugation in a sucrose/mannitol buffer.

  • Induction of Swelling: Dilute the isolated mitochondria (1:100) into a hypo-osmotic swelling buffer (e.g., 30 mM Tris-HCl, pH 7.4) and incubate on ice for 10 minutes.

    • Causality: The influx of water expands the inner membrane (which has high surface area due to cristae), causing the rigid outer mitochondrial membrane (OMM) to rupture. This exposes the IMM, creating a "mitoplast" suitable for patching[5].

  • Resuspension: Centrifuge the mitoplasts at 7,000 × g for 10 minutes and resuspend in the isotonic Bath Solution (150 mM KCl, 5 mM HEPES, pH 7.4).

Phase 2: Patch-Clamp Setup and Gigaseal Formation
  • Pipette Fabrication: Pull borosilicate glass capillaries to a high resistance of 20–40 MΩ .

    • Causality: Mitoplasts are significantly smaller (1–3 µm) than whole mammalian cells. Standard 3–7 MΩ pipettes will destroy the mitoplast upon suction[4].

  • Pipette Filling: Back-fill the pipette with the Atractyloside Calcium Salt Solution (Table 1).

  • Approach & Seal: Position the pipette against a visually identified, spherical mitoplast. Apply gentle negative pressure.

    • Self-Validation Check: Monitor the test pulse. A successful contact and suction must yield a Gigaseal (>1 GΩ) . If the resistance is lower, the seal is leaky, and subsequent current recordings will be contaminated by artifactual noise.

Phase 3: Recording and Pharmacological Validation
  • Configuration: For single-channel recordings, withdraw the pipette rapidly to form an excised inside-out patch . For whole-mitoplast recordings, apply a brief, sharp pulse of negative pressure (or a voltage zap) to rupture the membrane patch[3].

  • Voltage Protocol: Apply voltage steps from -80 mV to +80 mV in 10 mV increments.

  • Data Acquisition: Record the spontaneous opening events triggered by the ATR-Ca 2+ complex in the pipette.

  • Negative Control (Crucial): At the end of the recording, perfuse the bath with 1 µM Cyclosporin A (CsA) .

    • Causality: CsA binds to Cyclophilin D, ejecting it from the mPTP complex and forcing the pore to close. If the recorded 1.5 nS currents disappear upon CsA application, it definitively validates that the recorded currents were true mPTP events, not membrane damage[6].

PatchClamp_Workflow Step1 1. Mitochondria Isolation (Differential Centrifugation) Step2 2. Mitoplast Preparation (Osmotic Swelling to Rupture OMM) Step1->Step2 Step3 3. Pipette Approach (Filled with ATR-Ca2+ Solution) Step2->Step3 Step4 4. Gigaseal Formation (Validate: >1 GΩ Resistance) Step3->Step4 Step5 5. Excised Inside-Out Patch (or Whole-Mitoplast Break-in) Step4->Step5 Step6 6. mPTP Current Recording (CsA Perfusion for Validation) Step5->Step6

Fig 2: Mitoplast patch-clamp workflow for mPTP interrogation.

Quantitative Data Presentation: Expected Electrophysiological Signatures

When utilizing the Atractyloside Calcium salt preparation, researchers should expect specific biophysical signatures distinct from other mitochondrial channels (e.g., MCU or IMAC).

Table 2: Electrophysiological Parameters of the mPTP[3][4]
ParameterExpected ValueDiagnostic Significance
Maximal Conductance 1.0 – 1.5 nSConfirms full opening of the mPTP megachannel.
Sub-conductance States 200 – 700 pSIndicates transient "flickering" or partial oligomerization of the pore.
Ion Selectivity Weakly selectivePermeable to solutes up to ~1.5 kDa; PK​/PCl​ ratio is near 1.
Voltage Dependence Closes at negative potentialsHigh open probability at depolarized states; inactivates at negative ΔΨm​ .
Pharmacological Blockade >90% inhibition via CsAValidates that the channel is Cyclophilin D-dependent mPTP.

References

  • Title : Electrophysiological properties of the mitochondrial permeability transition pores: channel diversity and disease implication. Source : PMC / NIH URL :[Link]

  • Title : Mitochondrial Permeability Transition, Cell Death and Neurodegeneration. Source : MDPI URL :[Link]

  • Title : Investigation of Properties of the Mitochondrial Permeability Transition Pore Using Whole-Mitoplast Patch-Clamp Technique. Source : PMC / NIH URL :[Link]

  • Title : The very low number of calcium-induced permeability transition pores in the single mitochondrion. Source : Journal of General Physiology / Rockefeller University Press URL :[Link]

  • Title : Investigation of Properties of the Mitochondrial Permeability Transition Pore Using Whole-Mitoplast Patch-Clamp Technique. Source : PubMed / NIH URL :[Link]

Sources

Application Note: Profiling Adenine Nucleotide Translocase (ANT) Activity Using Atractyloside Calcium Salt in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In standard mitochondrial bioenergetic profiling, the Seahorse XF Cell Mito Stress Test relies heavily on Oligomycin to inhibit ATP synthase (Complex V) and define ATP-linked oxygen consumption rate (OCR)[1]. However, for researchers investigating the nuanced dynamics of the mitochondrial inner membrane—specifically the Adenine Nucleotide Translocase (ANT)—Oligomycin is insufficient.

Atractyloside (ATR) is a highly specific, natural product inhibitor of ANT that blocks the exchange of cytosolic ADP for matrix ATP[2]. By utilizing Atractyloside Calcium Salt in Seahorse XF assays, researchers can achieve a highly targeted, upstream blockade of oxidative phosphorylation (OXPHOS).

The Causality of ATR-Induced OCR Suppression

From a bioenergetic standpoint, ATR and Oligomycin both depress OCR, but they do so via distinct causal pathways. Oligomycin directly binds and plugs the proton channel of Complex V. In contrast, ATR acts upstream by competing with ADP at the ANT binding site, locking the translocase in the "c-state" (cytosolic-facing conformation)[3].

  • Substrate Starvation: By preventing ADP entry into the mitochondrial matrix, ATR starves Complex V of its essential substrate[4].

  • Hyperpolarization: Without ADP to phosphorylate, Complex V cannot utilize the proton motive force (ΔΨm). Protons accumulate in the intermembrane space, hyperpolarizing the membrane[5].

  • ETC Backpressure: The excessive proton gradient creates thermodynamic backpressure against the Electron Transport Chain (ETC), significantly slowing the reduction of oxygen (State 4o respiration)[6].

Why Use ATR Instead of Oligomycin?
  • Differentiating Proton Leak Sources: ANT itself is a major contributor to basal mitochondrial proton leak. Because ATR alters ANT's conformation, comparing ATR-induced State 4o respiration to Oligomycin-induced State 4o can help isolate ANT-specific proton leak dynamics.

  • Investigating Reverse-Mode ANT: In certain pathological states, such as leukemia, mitochondria may consume glycolytic ATP to maintain membrane potential. ANT operates in reverse (importing ATP). ATR is critical for unmasking this reverse directionality, as it depolarizes the membrane and alters OCR differently than classical Complex V inhibition[7].

  • mPTP Interrogation: ANT is a putative regulatory component of the mitochondrial permeability transition pore (mPTP). ATR binding promotes mPTP opening, making it a valuable tool in ischemia-reperfusion models[8].

Mechanism ETC Electron Transport Chain (I-IV) PMF Proton Motive Force (ΔΨm) ETC->PMF Pumps H+ OCR Oxygen Consumption Rate (OCR) ETC->OCR Consumes O2 CV ATP Synthase (Complex V) PMF->CV Drives ATP Synthesis ANT Adenine Nucleotide Translocase (ANT) ANT->CV Supplies ADP ATR Atractyloside Calcium Salt ATR->ANT Inhibits ADP Entry

Mechanism of Atractyloside-induced OCR suppression via ANT inhibition.

Reagent Preparation: Atractyloside Calcium Salt

The calcium salt formulation of Atractyloside (CAS: 772298-35-8) offers enhanced stability over the free acid but requires strict handling protocols due to its physicochemical properties[9].

  • Molecular Weight: ~783.9 g/mol [10].

  • Solubility: ATR Calcium Salt exhibits poor aqueous solubility but is highly soluble in anhydrous DMSO and slightly soluble in methanol[9][11]. DMSO is the mandatory vehicle for Seahorse XF stock preparation.

  • Stock Preparation (10 mM): Dissolve 7.84 mg of ATR Calcium Salt in 1.0 mL of sterile, anhydrous DMSO.

  • Storage & Handling: The compound is highly hygroscopic. Immediately aliquot the 10 mM stock into single-use vials, purge the headspace with an inert gas (nitrogen or argon), and store at -20°C[9]. Avoid repeated freeze-thaw cycles.

Experimental Protocol: The ANT-Targeted Mito Stress Test

To establish a self-validating system , this protocol mandates a parallel Oligomycin control group. This ensures that any failure of OCR to drop is identifiable as either an ANT-specific biological phenomenon (e.g., oxidized ANT-thiol groups[4]) or a generalized assay failure.

Step 1: Cell Preparation & Cartridge Hydration
  • Seed cells in a Seahorse XF96 microplate at an optimized density (e.g., 10,000–20,000 cells/well) and incubate overnight.

  • Hydrate the Seahorse XF Sensor Cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.

Step 2: Assay Medium Preparation
  • Prepare XF Assay Medium using XF DMEM base supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine[12].

  • Adjust the pH to exactly 7.4 at 37°C using NaOH.

  • Wash the cell plate twice with the prepared XF Assay Medium. Add a final volume of 180 µL/well and incubate in a non-CO₂ incubator for 1 hour prior to the assay[13].

Step 3: Compound Loading (Sensor Cartridge)

Prepare 10x working solutions in XF Assay Medium. Critical: Ensure the final DMSO concentration in the well does not exceed 0.2% to prevent solvent-induced bioenergetic toxicity.

  • Port A (Experimental): Load 20 µL of Atractyloside Calcium Salt. (Recommended final well concentration: 50–100 µM. Titration is required per cell line).

  • Port A (Control): Load 20 µL of Oligomycin (Final well concentration: 1.0–1.5 µM).

  • Port B: Load 22 µL of FCCP (Final well concentration: 0.5–1.0 µM)[13].

  • Port C: Load 25 µL of Rotenone / Antimycin A mixture (Final well concentration: 0.5 µM each)[13].

Workflow Basal 1. Basal OCR (Baseline Respiration) PortA 2. Port A Injection (ATR vs Oligomycin) Basal->PortA Measure ATP-linked OCR drop PortB 3. Port B Injection (FCCP Uncoupling) PortA->PortB Assess Maximal Respiration PortC 4. Port C Injection (Rotenone + Antimycin A) PortB->PortC Measure Non-Mitochondrial OCR

Seahorse XF workflow for ANT-targeted mitochondrial stress testing.

Step 4: Assay Execution

Run the standard XF measurement protocol:

  • Basal OCR: 3 cycles (3 min mix, 0 min wait, 3 min measure).

  • Post-Port A (ATR/Oligo): 3 cycles.

  • Post-Port B (FCCP): 3 cycles.

  • Post-Port C (Rot/AA): 3 cycles.

Data Analysis & Interpretation

Normalize all quantitative OCR data to total protein content (e.g., BCA assay) or cell number (e.g., Hoechst staining) post-assay. The table below summarizes the expected bioenergetic shifts and their mechanistic interpretations.

Table 1: Comparative Bioenergetic Profiling (ATR vs. Oligomycin)
ParameterCalculationExpected ATR ResponseExpected Oligomycin ResponseMechanistic Divergence
ATP-Linked Respiration Basal OCR - Minimum OCR post-Port ASignificant DecreaseSignificant DecreaseATR starves Complex V of ADP; Oligomycin directly plugs the Complex V proton channel.
Proton Leak Minimum OCR post-Port A - Non-Mito OCRRemainder OCRRemainder OCRATR locks ANT in the c-state, potentially altering ANT-mediated basal proton leak dynamics compared to Oligomycin.
Maximal Respiration Maximum OCR post-FCCP - Non-Mito OCRHigh (Rescued)High (Rescued)Verifies the ETC remains intact. FCCP dissipates the ΔΨm, bypassing both ANT and Complex V blockades.

Troubleshooting & Quality Control

  • Lack of OCR Response to ATR: If OCR drops in the Oligomycin control wells but not in the ATR wells, the cells may possess oxidized ANT-thiol groups. This is common in aging models or severe oxidative stress, which renders ANT structurally insensitive to ATR binding[4]. Alternatively, verify the integrity of your DMSO stock, as moisture absorption by the hygroscopic calcium salt can degrade compound efficacy[9].

  • FCCP Fails to Stimulate OCR Post-ATR: If FCCP successfully uncouples the Oligomycin control but fails in the ATR group, the ATR concentration may be too high. High doses of ATR can trigger rapid mPTP opening, leading to mitochondrial swelling, cytochrome c release, and irreversible ETC collapse[8]. Titrate the ATR concentration down (e.g., 10–50 µM).

References

  • as-1.co.jp - 85-4640-47 Atractyloside, Calcium Salt 1mg CAS No:772298-35-8 URL: [Link]

  • nih.gov (PMC) - Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast URL:[Link]

  • lsuhsc.edu - Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells URL: [Link]

  • pnas.org - Mitochondrial bioenergetic deficit precedes Alzheimer's pathology in female mouse model of Alzheimer's disease URL:[Link]

  • biorxiv.org - MNP33 is a novel mitochondrial protein that reprograms cellular bioenergetics and lipid metabolism URL:[Link]

  • acs.org - Mild Acidosis Protects Neurons during Oxygen-Glucose Deprivation by Reducing Loss of Mitochondrial Respiration URL:[Link]

  • mdpi.com - The Role of Adenine Nucleotide Translocase in the Assembly of Respiratory Supercomplexes in Cardiac Cells URL:[Link]

  • researchgate.net - Blockage of oxygen consumption by Atractyloside (Atr). URL:[Link]

  • nih.gov (PMC) - Metabolic reprogramming driven by Ant2 deficiency augments T Cell function and anti-tumor immunity in mice URL:[Link]

  • elifesciences.org - Intrinsic OXPHOS limitations underlie cellular bioenergetics in leukemia | eLife URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting atractyloside calcium salt solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving inconsistent results during mitochondrial assays. A pervasive issue in bioenergetics research is the mishandling of Atractyloside (ATR) , specifically the calcium salt variant, which leads to unexpected precipitation, erratic spectrophotometric readings, and failed experiments.

This guide provides an authoritative, mechanistic approach to troubleshooting Atractyloside Calcium Salt solubility in aqueous buffers.

Mechanistic Insight: The Chemistry of the Problem

To troubleshoot precipitation, we must first understand the causality behind it. Atractyloside is a diterpenoid glycoside that acts as a competitive inhibitor of the Adenine Nucleotide Translocator (ANT), locking it in the cytosolic-open ('c') conformation and sensitizing the mitochondrial permeability transition pore (mPTP) to calcium-induced opening1[1].

The ATR molecule contains two highly anionic sulfate groups and a carboxylate moiety. When utilizing the dipotassium salt, the monovalent K+ ions maintain a large hydration sphere, allowing for high aqueous solubility (up to 25 mg/mL) 2[2]. However, the calcium salt of atractyloside (CAS 772298-35-8) 3[3] presents severe challenges. Divalent alkaline earth metals like Ca2+ act as coordination bridges. Ca2+ cross-links the sulfate groups of adjacent ATR molecules, displacing water and forming a highly stable, insoluble coordination polymer. Introducing the calcium salt directly into water, or spiking concentrated ATR into high-calcium assay buffers, immediately exceeds the solubility product constant ( Ksp​ ), resulting in rapid precipitation.

Frequently Asked Questions (FAQs)

Q: Why did my Atractyloside Calcium Salt precipitate immediately in my standard HEPES/Tris assay buffer? A: Aqueous buffers lack the dielectric properties required to disrupt the strong ionic cross-linking between Ca2+ and ATR's sulfate groups. To resolve this, you must bypass aqueous reconstitution. Prepare your primary stock solution in 100% anhydrous DMSO, which solvates the hydrophobic diterpenoid core and disrupts ionic lattice formation 4[4].

Q: I am running a spectrophotometric mitochondrial swelling assay. When I add CaCl2​ to my ATR-treated mitochondria, the absorbance at 540 nm becomes erratic. Is this mPTP opening? A: Likely not. True mPTP opening results in mitochondrial swelling, which decreases light scattering and causes a smooth, continuous drop in optical density (OD) at 540 nm 1[1]. If you observe a sudden spike or erratic fluctuations in OD540, you are detecting light scattering from ATR-Calcium micro-precipitates. Ensure rapid mixing and add Ca2+ as the absolute final step to prevent localized concentration spikes.

Q: Can I use heat or sonication to force the calcium salt into an aqueous solution? A: While mild heating (up to 40°C) can temporarily increase the solubility of the potassium salt2[2], it is ineffective for the calcium salt in water and risks thermal degradation of the glycosidic bonds. Sonication should only be used to assist dissolution in DMSO.

Quantitative Data & Troubleshooting Matrices

Table 1: Solubility Comparison of Atractyloside Salts

Salt FormSolventMax SolubilityRecommended ApplicationPrecipitation Risk with Ca2+
Dipotassium Salt ddH2​O / Aqueous Buffers~10-25 mg/mLGeneral assays, in vivo dosingModerate (at high assay Ca2+ )
Calcium Salt ddH2​O / Aqueous Buffers< 0.1 mg/mLNot recommendedVery High
Calcium Salt100% Anhydrous DMSO~2-5 mg/mLIn vitro stock solutionsLow (if diluted properly)

Table 2: Troubleshooting Matrix for ATR-Calcium Assays

ObservationRoot CauseCorrective Action
Cloudy solution upon reconstitutionAqueous buffer used for Calcium SaltSwitch to 100% DMSO for primary stock preparation.
OD540 spikes during mPTP assayLocalized Ca2+ precipitationAdd Ca2+ last with rapid mixing; lower stock concentrations.
Inconsistent ANT inhibitionFreeze-thaw degradation of stockAliquot DMSO stocks; store at -20°C; use within 1 year[4].

Validated Experimental Protocols

Protocol 1: Preparation of 10 mM Atractyloside Calcium Salt Stock Solution

Self-Validating Principle: A successful stock will remain optically clear upon a 1:1000 dilution into a calcium-free buffer.

  • Weighing: Equilibrate the Atractyloside Calcium Salt vial to room temperature in a desiccator to prevent atmospheric condensation.

  • Solvation: Add 100% anhydrous DMSO to achieve a 10 mM concentration. Do NOT use water or physiological buffers.

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Dilute 1 µL of the stock into 1 mL of ddH2​O . The solution must remain crystal clear. If turbidity appears, the DMSO has absorbed atmospheric moisture; discard and remake.

  • Storage: Aliquot into single-use opaque vials and store at -20°C (stable for up to 1 year) 4[4].

Protocol 2: Self-Validating Mitochondrial Swelling Assay (mPTP Opening)

Self-Validating Principle: Baseline OD monitoring isolates biological swelling from chemical precipitation.

  • Buffer Prep: Prepare Swelling Buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH2​PO4​ , pH 7.4) supplemented with 5 mM succinate and 2 µM rotenone 1[1].

  • Chemical Blanking (Critical Step): In a cuvette, add Swelling Buffer, 10 µM Atractyloside (from DMSO stock), and your target CaCl2​ concentration (e.g., 200 µM). Monitor OD at 540 nm for 2 minutes.

    • Causality Check: A flat baseline confirms no ATR-Ca precipitation. An increasing baseline indicates precipitation; you must lower the ATR or Ca2+ concentration.

  • Mitochondrial Addition: Add isolated mitochondria to a final concentration of 0.5 mg/mL 1[1].

  • Equilibration: Incubate for 3 minutes to allow ATR to bind the ANT in the inner mitochondrial membrane.

  • Triggering: Add the CaCl2​ bolus with rapid, immediate mixing to avoid localized concentration spikes.

  • Measurement: Record the continuous decrease in OD540, indicative of osmotic water influx and mPTP opening5[5].

Pathway & Workflow Visualizations

mPTP_Pathway ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Binds & Locks (c-conformation) Ca2 Cytosolic Ca2+ Overload mPTP mPTP Opening Ca2->mPTP Primary Trigger ANT->mPTP Sensitizes Pore Swelling Mitochondrial Swelling & Cytochrome C Release mPTP->Swelling Osmotic Influx

Mechanistic pathway of Atractyloside and Calcium synergistically inducing mPTP opening.

ATR_Workflow Start Weigh ATR Calcium Salt Solvent Add 100% DMSO (Do not use H2O/Buffer) Start->Solvent Sonicate Vortex & Sonicate (Max 37°C) Solvent->Sonicate Aliquot Aliquot & Store at -20°C Sonicate->Aliquot Dilute Dilute 1:1000 in Assay Buffer (Add Ca2+ LAST) Aliquot->Dilute

Optimized workflow for preparing and handling Atractyloside Calcium Salt stock solutions.

References

  • Cayman Chemical.PRODUCT INFORMATION: Atractyloside (potassium salt).
  • Sigma-Aldrich.Atractyloside (A6882) - Product Information Sheet.
  • US Biological.Atractyloside, Calcium Salt CAS 772298-35-8 free acid.
  • Benchchem.A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors.
  • MedChemExpress.Atractyloside A | Toxic Glycoside.
  • INTRANET IB / Unicamp.Mitochondrial calcium transport and the redox nature of the calcium.

Sources

Technical Support Center: Atractyloside Calcium Salt Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible mitochondrial assays due to the silent degradation of their inhibitors. Atractyloside (ATR) calcium salt is a potent, specific inhibitor of the adenine nucleotide translocator (ANT), but its complex diterpenoid glycoside structure demands rigorous handling.

This guide provides a self-validating framework for storing and reconstituting atractyloside calcium salt, ensuring absolute scientific integrity in your mitochondrial permeability transition and apoptosis assays.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, we must first understand the molecule's vulnerabilities. Atractyloside's biological activity relies on a precise spatial arrangement: an aglycone core attached to a glucose moiety bearing two sulfate groups and an isovaleryl ester (1[1]). These functional groups are essential for stabilizing the ANT carrier in its cytoplasmic-open (c-state) conformation, thereby halting ADP/ATP exchange (2[2]).

Degradation is primarily driven by:

  • Hydrolysis: The ester and sulfate moieties are highly sensitive to acid-catalyzed and heat-induced hydrolysis. Prolonged exposure to aqueous environments at elevated temperatures or low pH (< 4.0) disrupts these bonds, rendering the molecule biologically inert (3[3]).

  • Counter-ion Incompatibility: While the calcium salt form provides solid-state stability, reconstituting it in buffers containing high concentrations of phosphate or carbonate leads to the rapid precipitation of insoluble calcium salts, stripping the active atractyloside from your working solution.

Pathway ATR Atractyloside Calcium Salt ANT Adenine Nucleotide Translocator (Cytosolic c-state) ATR->ANT Binds high-affinity site Lock Conformational Lock (Inhibits m-state) ANT->Lock Apo Mitochondrial Apoptosis (Pore Formation) Lock->Apo

Fig 1: Atractyloside mechanism locking ANT in the c-state to induce apoptosis.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for the lyophilized powder? A: The lyophilized powder must be stored at -20°C in a desiccated environment (4[4]). Because the compound is hygroscopic, moisture uptake can initiate slow, localized hydrolysis even in the solid state. Always ensure the receptacle is tightly sealed and equilibrated to room temperature before opening to prevent condensation (5[5]).

Q: Can I store reconstituted aqueous solutions at 4°C for ongoing experiments? A: It is highly discouraged. While short-term stability (up to 6 hours) at room temperature has been validated in certain matrices (6[6]), prolonged storage of aqueous solutions at 4°C promotes gradual ester hydrolysis. Aqueous stocks should be aliquoted and snap-frozen at -20°C or -80°C immediately after preparation.

Q: Which buffers are safe for reconstituting the calcium salt? A: Use Tris-buffered saline (pH 7.0–7.4), HEPES, or pure LC-MS grade water. Avoid Phosphate-Buffered Saline (PBS) or buffers containing EDTA. Phosphate will precipitate the calcium, and EDTA will chelate the calcium ion, potentially altering the local ionic stability of the dissolved glycoside.

Troubleshooting Guide

Issue: Complete loss of ANT inhibitory activity in isolated mitochondria assays.

  • Root Cause: Thermal or acidic degradation of the stock solution. If the stock was subjected to temperatures above 65°C or pH levels below 4.0, the isovaleryl ester and sulfate groups have likely hydrolyzed (7[7]).

  • Resolution: Discard the stock. Reconstitute a fresh vial following the self-validating protocol below, ensuring the buffer pH is strictly neutral.

Issue: Visible turbidity or white precipitate upon reconstitution.

  • Root Cause: Incompatible buffer selection. The calcium ions in the salt have reacted with phosphates or carbonates in your diluent, forming an insoluble precipitate.

  • Resolution: Centrifuge the solution. If a pellet forms, the active compound concentration is now unknown. Discard and reconstitute in a non-phosphate buffer like Tris or pure water (solubility up to 20 mg/mL) (2[2]).

Issue: Peak splitting or reduced area counts during LC-MS/MS QC checks.

  • Root Cause: Repeated freeze-thaw cycles. While atractyloside can survive up to three freeze-thaw cycles in plasma matrices (6[6]), pure aqueous stocks are more vulnerable to micro-environmental pH shifts during the freezing process.

  • Resolution: Implement strict single-use aliquoting.

Degradation Intact Intact Atractyloside Heat Elevated Temp (>65°C) Intact->Heat Acid Acidic pH (<4.0) Intact->Acid Phos Phosphate Buffers Intact->Phos Hyd Ester/Sulfate Hydrolysis Heat->Hyd Acid->Hyd Ppt Calcium Phosphate Precipitation Phos->Ppt Inact Loss of Bioactivity Hyd->Inact Ppt->Inact

Fig 2: Primary environmental triggers leading to atractyloside degradation.

Quantitative Stability Data

To guide your experimental planning, refer to the validated stability metrics for atractyloside calcium salt across various conditions:

Storage ConditionPhysical StatepHEstimated Stability / Half-LifePrimary Degradation Risk
-20°C, Desiccated Solid PowderN/A> 2 YearsNone (Optimal Condition)
25°C, Humid Solid PowderN/A< 3 MonthsHygroscopic moisture uptake
25°C, Aqueous Liquid Solution7.4~ 6 Hours (Short-term)Slow ester hydrolysis
65°C, Aqueous Liquid Solution< 4.0< 30 MinutesRapid acid-catalyzed hydrolysis
-80°C, Aqueous Liquid Aliquots7.4> 6 MonthsMinimal (Avoid freeze-thaw)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your assays, do not simply assume your stock is active. The following protocol integrates preparation with immediate baseline validation.

Protocol 1: Reconstitution and Aliquoting Workflow

Objective: Prepare single-use aliquots while preventing condensation and precipitation.

  • Equilibration: Remove the sealed vial of Atractyloside Calcium Salt from -20°C storage. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, initiating hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusted to exactly pH 7.4. Sterilize via a 0.22 µm syringe filter. Do not use PBS.

  • Reconstitution: Add the required volume of buffer to achieve a stock concentration of 10 mM (approx. 8 mg/mL). Gently vortex until the solution is completely clear.

  • Aliquoting: Immediately dispense 10 µL to 50 µL volumes into pre-chilled, sterile amber microcentrifuge tubes. Amber tubes protect against potential photo-degradation over long-term storage.

  • Snap-Freezing: Submerge the sealed aliquots in liquid nitrogen for 15 seconds to rapidly freeze the solution, preventing solute concentration gradients.

  • Storage: Transfer frozen aliquots to a dedicated -80°C freezer box.

Workflow Equil 1. Equilibrate to Room Temp Recon 2. Reconstitute in Tris/HEPES Equil->Recon Aliq 3. Aliquot (Amber Vials) Recon->Aliq Freeze 4. Snap Freeze (Liquid N2) Aliq->Freeze Store 5. Store at -80°C (Single Use) Freeze->Store

Fig 3: Self-validating workflow for the reconstitution and storage of ATR.

Protocol 2: LC-MS/MS Integrity Verification (Baseline QC)

Objective: Establish a quantitative baseline of the intact glycoside prior to long-term storage, creating a self-validating reference point.

  • Sample Prep: Take one freshly prepared aliquot (from Protocol 1) and dilute to 100 ng/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Monitor the intact parent mass. Note: ATR ionizes well in negative electrospray ionization (ESI-) mode due to the sulfate groups.

  • Validation: Record the peak area and retention time. If future assays show reduced biological activity, thaw a parallel aliquot and repeat this LC-MS/MS method. A reduction in peak area >15% or the appearance of early-eluting peaks (hydrolyzed fragments) confirms degradation, validating the need for a fresh batch.

References

  • Source: Molecules (via NIH / PMC)
  • UPLC-MS/MS of Atractylenolide I, Atractylenolide II, Atractylenolide III, and Atractyloside A in Rat Plasma after Oral Administration Source: MDPI URL
  • Atractyloside Calcium Salt Suppliers and Storage Specifications Source: American Chemical Suppliers URL
  • Atractyloside Physical and Chemical Properties Source: Grokipedia URL
  • Atractyloside (A6882)
  • Safety Data Sheet - Atractyloside (potassium salt)
  • The degradation mechanism of toxic atractyloside in herbal medicines by decoction Source: PubMed / NIH URL

Sources

Technical Support Center: Optimizing Atractyloside Calcium Salt Incubation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent viability readouts, high background noise, or unexpected necrotic shifts when using Atractyloside (ATR) Calcium Salt in cell-based assays.

The key to mastering ATR lies in understanding its temporal kinetics. ATR is not a generic "cell death inducer"; it is a highly specific mechanical inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). The duration of your incubation directly dictates whether you are capturing an acute mitochondrial event or a chronic, downstream cellular collapse.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistically grounded solutions for your cell line experiments.

Core Mechanistic Workflow

ATR_Mechanism cluster_acute Acute Incubation (15 - 60 min) cluster_chronic Chronic Incubation (24 - 48 hr) ATR Atractyloside (ATR) Calcium Salt Target: ANT mPTP mPTP Opening ATR->mPTP Locks ANT in c-conformation CytC Cytochrome c Release mPTP->CytC Membrane Depolarization Caspase Caspase Activation CytC->Caspase Apoptosome Formation Apoptosis Apoptosis Caspase->Apoptosis Programmed Cell Death Necrosis Secondary Necrosis (ATP Depletion) Apoptosis->Necrosis >48h or High Dose

Atractyloside incubation time dictates the shift from acute mPTP opening to chronic apoptosis.

Troubleshooting Guides & FAQs

Q1: How does the choice of incubation time dictate the mechanistic readout of Atractyloside Calcium Salt?

A: ATR is a highly specific inhibitor of ANT[1]. It binds to the cytosolic side of ANT, locking the translocator in the "c" conformation[2]. This halts ADP/ATP exchange and sensitizes the mitochondrial permeability transition pore (mPTP) to open[3][4]. The calcium salt formulation further synergizes with this process, as mitochondrial calcium overload is a primary trigger for mPTP assembly[3][5].

  • Short incubations (15–60 minutes): Required to measure acute biochemical shifts such as mitochondrial membrane depolarization, swelling, and cytochrome c release[6][7].

  • Extended incubations (24–48 hours): Necessary for downstream cellular consequences like caspase-3/7 activation, DNA fragmentation, and terminal apoptosis[8].

Q2: What are the optimal incubation times and concentrations for different experimental endpoints?

A: The optimal parameters depend heavily on whether you are using isolated mitochondria or whole-cell models. Whole cells require significantly longer incubation times to allow ATR to penetrate the plasma membrane and accumulate in the cytosol before reaching the mitochondria.

Table 1: Quantitative Summary of Optimized ATR Incubation Parameters

Assay TypeCell Line / ModelATR ConcentrationOptimal Incubation TimePrimary Readout
Acute Target Engagement Isolated Mitochondria1 - 5 mM15 - 30 minsmPTP Opening, Cytochrome c release[6][9]
Cell-Free Apoptosis P388 / HeLa Cells (Cytosol)5 µM60 - 90 minsNuclear fragmentation, Apoptosome formation[7]
Chronic Viability HepG2 / L-02 Cells10 - 20 µM48 hoursCell viability loss (CCK-8 / CellTiter-Glo)[1]
Chronic Apoptosis GC-2 Cells50 µM24 hoursApoptosis (TUNEL / Flow Cytometry)[8]
Q3: Why do I observe secondary necrosis instead of apoptosis at extended incubation times (>48 hours)?

A: Apoptosis is strictly an ATP-dependent process. The formation of the apoptosome (the complex of Apaf-1 and cytochrome c) requires ATP/dATP[10]. Because ATR inhibits the export of newly synthesized ATP from the mitochondria to the cytosol[11], prolonged incubation completely depletes cytosolic ATP.

When cellular ATP levels fall below the threshold required for caspase cleavage, the cell defaults to necrosis. If you observe necrotic markers (e.g., immediate Propidium Iodide uptake without Annexin V binding), you must reduce your incubation time to 12–24 hours to capture the specific apoptotic window before total metabolic collapse occurs.

Q4: How do I establish a self-validating system to ensure my ATR incubation time is specifically targeting ANT?

A: A robust experimental design must include mechanistic counter-screens. To validate that your observed phenotype is due to specific ANT inhibition and mPTP opening, you must co-incubate ATR with known mechanistic antagonists:

  • Bongkrekic acid (BKA): BKA binds ANT on the matrix face, locking it in the "m" conformation and physically preventing ATR-induced mPTP opening[3][12].

  • Cyclosporin A (CsA): CsA inhibits Cyclophilin D, a regulatory component of the mPTP, thereby blocking ATR-induced swelling and cytochrome c release[7][8].

If your selected incubation time produces toxicity that cannot be rescued by BKA or CsA, you are observing off-target toxicity, and the ATR concentration or incubation time must be reduced.

Self-Validating Methodology: Time-Course Assessment of ATR-Induced Apoptosis

To guarantee scientific integrity and reproducibility, follow this step-by-step protocol to validate your ATR incubation times in whole-cell lines.

Step 1: Cell Preparation Seed your target cells (e.g., GC-2 or HepG2) at an optimal density (e.g., 1×104 cells/well) in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

Step 2: Establishment of Validation Controls (Critical) To ensure the observed toxicity is strictly ANT-mediated, pre-treat designated control wells with 5 µM Bongkrekic acid (BKA) or 5 µM Cyclosporin A (CsA) for 1 hour prior to ATR exposure[3][8].

Step 3: ATR Administration Introduce Atractyloside Calcium Salt to the culture medium. For whole-cell viability and apoptosis assays, a concentration of 20–50 µM is recommended[1][8].

Step 4: Acute Mechanistic Readout (4–6 Hours) Evaluate mitochondrial membrane potential ( ΔΨm​ ) using JC-1 dye. A successful, on-target ATR incubation will show a reduction in red J-aggregate fluorescence and an increase in green monomer fluorescence, indicating mPTP opening. Validation Check: This fluorescent shift must be absent in the BKA/CsA pre-treated control wells.

Step 5: Chronic Phenotypic Readout (24 Hours) Measure terminal apoptosis using a Caspase-3/7 fluorometric activity assay or Annexin V/PI flow cytometry[8][10]. True apoptotic induction will show high Caspase-3/7 activity. Troubleshooting Check: If PI staining is highly positive while Annexin V is low, your incubation time has exceeded the apoptotic window, resulting in ATP-depletion-induced secondary necrosis. Reduce the incubation time by 6-12 hours.

References[1] Atractyloside potassium salt | ADP/ATP Transport Inhibitor | MedChemExpress - medchemexpress.com. Link[3] Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC - nih.gov. Link[4] Establishment of a Cell-Free System of Neuronal Apoptosis: Comparison of Premitochondrial, Mitochondrial, and Postmitochondrial Phases - PMC - nih.gov. Link[9] Atractyloside-induced release of cathepsin B, a protease with caspase-processing activity - CORE - core.ac.uk. Link[11] Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast - PMC - nih.gov. Link[5] Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - mdpi.com. Link[2] High membrane potential promotes alkenal-induced mitochondrial uncoupling and influences adenine nucleotide translocase conformation - PMC - nih.gov. Link[8] Study on the mechanism of Wuzi-Yanzong-Wan-medicated serum interfering with the mitochondrial permeability transition pore in the GC-2 cell induced by atractyloside - Chinese Journal of Natural Medicines - cjnmcpu.com. Link[6] Activation of Mitochondria and Release of Mitochondrial Apoptogenic Factors by Betulinic Acid - ResearchGate - researchgate.net. Link[12] The Central Executioner of Apoptosis: Multiple Connections between Protease Activation and Mitochondria in Fas/APO-1/CD95 - PMC - nih.gov. Link[7] Cancer Cell Mitochondria Are Direct Proapoptotic Targets for the Marine Antitumor Drug Lamellarin D - AACR Journals - aacrjournals.org. Link[10] Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide - Merck Millipore - merckmillipore.com. Link

Sources

Technical Support Center: Troubleshooting Atractyloside Precipitation in DMEM

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering solubility and precipitation issues when integrating Atractyloside (ATR) into Dulbecco's Modified Eagle Medium (DMEM) for in vitro assays.

Executive Summary & Mechanistic Background

Atractyloside is a toxic diterpenoid glycoside utilized extensively in metabolic and apoptotic assays because it specifically and competitively inhibits the 1 in the inner mitochondrial membrane, halting ADP/ATP exchange[1].

The Causality of Precipitation: While ATR is structurally bulky, it possesses two sulfate groups and one carboxyl group, making it a multivalent anion. When researchers use the free acid or calcium salt of ATR, or when highly concentrated ATR stocks are introduced directly into2—a localized microenvironment is created at the droplet interface[2]. Here, the concentration of ATR and Ca²⁺ drastically exceeds the solubility product constant ( Ksp​ ) of the ATR-calcium complex. This rapid chelation induces immediate crystallization, which can further act as a nucleation site for secondary calcium phosphate co-precipitation.

ATR_Mechanism ATR Atractyloside (ATR) (Multivalent Anion) Interaction Direct High-Concentration Mixing (Exceeds Ksp) ATR->Interaction Improper Addition Target Mitochondrial ANT Inhibition ATR->Target Step-wise Dilution DMEM DMEM Media (~1.8 mM Ca2+) DMEM->Interaction Precipitate ATR-Calcium / Ca3(PO4)2 Co-precipitation Interaction->Precipitate Apoptosis Energy Imbalance & Apoptosis Target->Apoptosis

Mechanistic pathway of Atractyloside precipitation vs. successful targeting.

Troubleshooting Guide & FAQs

Q1: Why does my Atractyloside stock precipitate immediately upon addition to DMEM, even though it was completely clear in my storage buffer? A: This is a "solvent-interface" precipitation event. If you dissolve ATR in a small volume of DMSO and pipette it directly into DMEM, the localized concentration of ATR at the droplet boundary is extremely high. Because DMEM contains abundant calcium chloride, the multivalent anionic nature of ATR rapidly chelates free calcium, exceeding the Ksp​ and crashing out of solution.

Q2: Can I rescue a precipitated ATR-DMEM solution by heating or vortexing? A: No. Once the ATR-calcium complex nucleates in complex media containing high phosphates or serum proteins, it forms a highly stable lattice. Heating DMEM above 37°C degrades essential thermolabile vitamins and glutamine, and aggressive sonication can denature serum proteins. The solution must be discarded. Prevention via step-wise dilution is the only viable strategy.

Q3: Does the choice of Atractyloside salt matter for cell culture? A: Yes, significantly. The 3 and is the preferred form for aqueous in vitro assays[3]. The calcium salt or free acid has inherently lower aqueous solubility and is highly prone to crashing out in high-calcium media. If you must use the calcium salt, you must utilize an anhydrous DMSO primary stock and a calcium-free intermediate dilution step.

Q4: Will adding a chelator like EDTA or EGTA to the media prevent precipitation? A: While 1-2 mM EDTA/EGTA will prevent calcium-ATR precipitation by sequestering free Ca²⁺, it will also strip calcium from the cell adhesion molecules (cadherins) of your adherent cells, causing them to detach and undergo anoikis. It is strictly contraindicated for standard adherent cell culture assays.

Quantitative Data: Solubility & Media Composition

To properly design your experiment, you must account for the ionic environment of your media and the solubility limits of your specific ATR compound.

Component / CompoundRelevant Ion / Functional GroupConcentration / Solubility LimitImpact on Precipitation Risk
DMEM (High Glucose) Calcium (Ca²⁺)~1.8 mM (264 mg/L CaCl₂·2H₂O)High ; provides primary cation for complexation
DMEM (High Glucose) Phosphate (PO₄³⁻)~0.9 mM (141 mg/L NaH₂PO₄·2H₂O)Moderate ; acts as secondary co-precipitant
ATR Potassium Salt Dipotassium~20 mg/mL (in H₂O)Low ; highly soluble, preferred for aqueous assays
ATR Free Acid (ATR-A) Carboxyl & Sulfates≥ 2.08 mg/mL (Requires co-solvents)High ; requires DMSO/PEG300/Tween-80 protocols
ATR Calcium Salt Calcium< 2 mg/mL (in H₂O)Critical ; strictly requires anhydrous DMSO

Note: Moisture-contaminated DMSO drastically reduces the solubility of ATR. Always use 4 for stock preparation[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols utilize a step-wise dilution method to bypass the Ksp​ threshold, complete with built-in validation checkpoints.

Protocol A: Preparation of Anhydrous ATR Primary Stock
  • Weighing: Accurately weigh the Atractyloside (Calcium Salt or Free Acid) powder in a low-humidity environment.

  • Reconstitution: Dissolve the powder in fresh, anhydrous DMSO to create a 10 mM to 50 mM primary stock.

  • Validation Checkpoint 1 (Visual): The solution must be optically clear.5 until fully dissolved[5].

  • Storage: Aliquot into single-use opaque vials and store at -20°C to prevent freeze-thaw degradation and moisture ingress.

Protocol B: Step-Wise Media Integration Workflow
  • Preparation: Thaw the primary ATR stock at room temperature. Pre-warm DMEM to 37°C.

  • Intermediate Dilution: Create a "Working Stock" by diluting the primary stock 1:10 into a Calcium/Magnesium-Free buffer (e.g., DPBS or HEPES). Pipette up and down gently.

  • Validation Checkpoint 2 (Visual): Hold the working stock against a dark background to ensure no micro-precipitates have formed.

  • Media Integration: Add the Working Stock dropwise to the pre-warmed DMEM while actively swirling the media bottle. This rapid dispersion prevents localized high concentrations of ATR from interacting with the 1.8 mM Ca²⁺ in the DMEM.

  • Validation Checkpoint 3 (Quantitative):

    • Spectrophotometry: Measure the OD₆₀₀ of the final media against a DMEM blank. An OD₆₀₀ > 0.05 indicates micro-precipitation.

    • Centrifugation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. The absence of a visible white pellet validates successful, stable integration.

ATR_Workflow Start Dry Atractyloside Salt (Calcium or Free Acid) Solvent Dissolve in Anhydrous DMSO (10-50 mM Primary Stock) Start->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Fail Gentle Heating/Sonication (Max 37°C) Check->Fail No PreDilute Dilute 1:10 in Ca2+-free PBS (Working Stock) Check->PreDilute Yes Fail->Check DMEM Dropwise Addition to DMEM (While Swirling) PreDilute->DMEM End Stable ATR-DMEM Media (Ready for Assay) DMEM->End

Step-by-step workflow for the preparation and integration of Atractyloside into DMEM.

References

  • Grokipedia - Atractyloside Physical and Chemical Properties.
  • MedChemExpress - Atractyloside A | Toxic Glycoside.
  • MDPI - The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines.
  • Selleckchem - Atractyloside potassium salt | Chloride Channel inhibitor.
  • Thermo Fisher Scientific - Dulbecco's Modified Eagle Medium (D-MEM) (1X) liquid (high glucose).

Sources

Technical Support Center: Isolating ANT Inhibition from Off-Target Toxicity in High-Concentration Atractyloside Calcium Salt Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic mitochondrial uncoupling when using Atractyloside (ATR) calcium salt. While ATR is the gold standard for inhibiting the Adenine Nucleotide Translocator (ANT), pushing the concentration to ensure complete blockade often results in off-target toxicity.

This guide is designed to dissect the causality behind these failures—specifically the synergistic toxicity of the calcium counter-ion and high-dose ATR—and provide self-validating protocols to rescue your experimental integrity.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: I am using 100 µM ATR Calcium Salt to ensure complete ANT inhibition, but my mitochondria are completely depolarizing and swelling. Why? A: You are observing the opening of the mitochondrial permeability transition pore (mPTP), not just specific ANT inhibition. ATR binds to ANT from the cytoplasmic side, locking it in a "c-state" (cytoplasmic-open) conformation[1]. This specific conformational lock inherently sensitizes the mPTP to opening. Crucially, because you are using the calcium salt formulation of ATR, high concentrations deliver a massive localized Ca²⁺ load to the mitochondria. Calcium uptake is the primary trigger for mPTP opening; thus, the combination of ANT conformational locking and Ca²⁺ overload causes catastrophic mitochondrial swelling and membrane rupture[2].

Q2: How do I decouple the calcium counter-ion toxicity from Atractyloside's primary mechanism? A: You must implement a dual-blockade strategy to manage the free calcium. First, buffer the extramitochondrial calcium using EGTA in your assay media. Second, inhibit the Mitochondrial Calcium Uniporter (MCU) using Ruthenium 360 (Ru360) to prevent the mitochondria from taking up the dissociated calcium[3]. Internal Ca²⁺ accumulation independently diminishes the rate of adenine nucleotide exchange[4], so blocking its entry ensures that your observed respiratory depression is strictly due to ATR's structural blockade of the ADP/ATP carrier.

Q3: Besides mPTP opening, what other off-target proteins does ATR interact with at high concentrations, and how do I control for them? A: At concentrations exceeding 50 µM, ATR loses its strict specificity for ANT. It has been documented to competitively inhibit Nucleoside Diphosphate Kinase (NDPK), induce mitochondrial H+ leaks, and block mitochondrial chloride channels[5][6]. To control for these off-target effects, you should run a parallel validation assay using Bongkrekic Acid (BA). BA inhibits ANT by locking it in the matrix-open (m-state) without the same off-target kinase profile[1], ensuring your phenotype is genuinely ANT-dependent.

Part 2: Quantitative Data – Concentration-Dependent Effects

Understanding the threshold between specific target engagement and off-target toxicity is critical. The table below summarizes the causal effects of ATR concentrations on mitochondrial integrity.

ATR ConcentrationPrimary Cellular EffectDominant Off-Target / Toxicity MechanismRequired Mitigation Strategy
< 10 µM Specific ANT inhibitionMinimal; safe for long-term cell viability.Standard buffer conditions.
10 - 50 µM Complete ANT blockadeMild ROS generation, partial depolarization.EGTA buffering for Ca²⁺ management.
> 50 µM ANT blockade + UncouplingmPTP opening, NDPK inhibition, Cl⁻ channel block.CsA + Ru360 + BA parallel controls.

Part 3: Mechanistic Pathway & Mitigation

The following diagram maps the divergent pathways of ATR Calcium Salt when administered at high concentrations, illustrating exactly where your pharmacological interventions must occur to isolate the data.

G ATR Atractyloside (ATR) Calcium Salt (>50 µM) ANT ANT Inhibition (c-state lock) ATR->ANT Primary Target Ca Ca2+ Dissociation & MCU Uptake ATR->Ca Counter-ion Release OffTarget NDPK / Chloride Channel Inhibition ATR->OffTarget High Dose Effect mPTP mPTP Opening (Mitochondrial Swelling) ANT->mPTP Sensitizes Pore Ca->mPTP Triggers Pore Mitigate2 Ru360 / EGTA Blocks Ca2+ Uptake Ca->Mitigate2 Mitigate1 Cyclosporin A (1 µM) Blocks mPTP mPTP->Mitigate1 Result Isolated ADP/ATP Transport Failure Mitigate1->Result Mitigate2->Result

Mechanistic pathway of ATR Calcium Salt toxicity and pharmacological mitigation strategies.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, your assay must prove that the mitochondria remained intact during high-dose ATR exposure. This protocol integrates mPTP blockade and a secondary validation step.

Objective

Achieve complete ANT blockade using high-dose ATR calcium salt (100 µM) without triggering Ca²⁺-induced mPTP opening or non-specific mitochondrial swelling.

Phase 1: Buffer Preparation & Pharmacological Isolation
  • Mitochondrial Suspension: Prepare isolated mitochondria (0.4 mg/mL) in standard KCl assay media supplemented with 1 mM EGTA .

    • Causality: EGTA chelates the extramitochondrial calcium introduced by the ATR salt, preventing immediate osmotic shock[2].

  • mPTP Blockade: Add 1 µM Cyclosporin A (CsA) and incubate for 5 minutes at room temperature.

    • Causality: CsA binds cyclophilin D, physically preventing the assembly of the mPTP, which is otherwise highly sensitized by ATR's c-state locking mechanism[3].

  • MCU Blockade: Add 1 µM Ruthenium 360 (Ru360) .

    • Causality: Ru360 specifically inhibits the Mitochondrial Calcium Uniporter (MCU), preventing the influx of any residual free calcium counter-ions[3].

Phase 2: ATR Administration & Respirometry
  • Injection: Inject ATR Calcium Salt to a final concentration of 100 µM.

  • Measurement: Monitor the Oxygen Consumption Rate (OCR). You should observe a rapid, stable depression of State 3 respiration, confirming ANT blockade.

Phase 3: Self-Validation (Swelling Assay)
  • Spectrophotometric Transfer: To prove the observed OCR drop is due to ANT inhibition and not mPTP-induced membrane rupture, transfer a 1 mL aliquot of the treated mitochondria to a spectrophotometer microplate.

  • Absorbance Recording: Record absorbance at 540 nm for 10 minutes.

    • Causality: Intact mitochondria scatter light. A rapid decrease in A540 indicates mitochondrial swelling (mPTP opening). A stable A540 baseline confirms that your CsA/Ru360 blockade was successful and the ATR effect is cleanly isolated to ANT[2].

Part 5: References

  • Wikipedia - Adenine nucleotide translocator URL:[Link]

  • PubMed (NIH) - Inhibition of oxidative phosphorylation by a Ca2+-induced diminution of the adenine nucleotide translocator URL:[Link]

  • Frontiers in Pharmacology - Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy URL:[Link]

  • PMC (NIH) - Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay URL:[Link]

  • Taylor & Francis - Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak URL:[Link]

  • PMC (NIH) - A small-molecule DS44170716 inhibits Ca2+-induced mitochondrial permeability transition URL:[Link]

Sources

Technical Support Center: Resolving Inconsistent Mitochondrial Inhibition with Atractyloside Calcium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing atractyloside (ATR) calcium salt. This guide is designed to provide in-depth troubleshooting for common issues related to inconsistent mitochondrial inhibition, ensuring the reliability and reproducibility of your experimental results. We will delve into the mechanistic underpinnings of ATR, provide detailed protocols, and offer solutions to frequently encountered problems.

Foundational Knowledge: Understanding Atractyloside's Mechanism

Atractyloside is a potent and specific inhibitor of the mitochondrial adenine nucleotide translocator (ANT), also known as the ADP/ATP carrier (AAC).[1][2] This inner mitochondrial membrane protein is crucial for cellular energy metabolism, facilitating the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix.[3][4][5]

By binding to the ANT, atractyloside competitively inhibits the translocation of ADP into the mitochondria.[1][3][6][7] This blockage halts ATP synthesis via oxidative phosphorylation, leading to a decline in cellular energy and, ultimately, cell death if the energy deficit is sustained.[1] It's important to note that the inhibitory effect of atractyloside can be reversed by high concentrations of ADP.[6][7][8]

Atractyloside vs. Carboxyatractyloside

A close analog, carboxyatractyloside (CATR), is also a potent ANT inhibitor.[9][10] However, CATR binds non-competitively and is about 10 times more potent than ATR.[1][9] The effects of CATR are not readily reversed by increasing ADP concentrations.[9] Understanding this distinction is critical when selecting an inhibitor for your experiments.

Visualizing the Mechanism of Atractyloside Inhibition

To better understand the experimental implications, let's visualize the mechanism of action of atractyloside.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space / Cytosol ANT Adenine Nucleotide Translocator (ANT) - Binds ADP and ATP ATP_cyto ATP ANT->ATP_cyto Exits ATP_Synthase ATP Synthase - Produces ATP ATP_matrix ATP ATP_Synthase->ATP_matrix Product ADP_matrix ADP ADP_matrix->ATP_Synthase Substrate ADP_cyto ADP ADP_cyto->ANT Enters Atractyloside Atractyloside Atractyloside->ANT Inhibits

Caption: Atractyloside competitively inhibits the Adenine Nucleotide Translocator (ANT).

Troubleshooting Guide: Inconsistent Inhibition

This section addresses common problems encountered when using atractyloside calcium salt, providing a structured approach to identify and resolve these issues.

Problem 1: Low or No Observable Efficacy

Possible Cause 1: Compound Inactivity or Degradation

  • Troubleshooting Steps:

    • Verify Compound Integrity: If possible, confirm the identity and purity of your atractyloside calcium salt stock using analytical methods like LC-MS.

    • Prepare Fresh Stock Solutions: Your current stock may have degraded. Prepare a fresh stock solution from a new vial of the compound.

    • Proper Storage: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration of atractyloside for your specific cell line or mitochondrial preparation. A typical starting range for isolated mitochondria is 1-50 µM.[8] For cell-based assays, concentrations can vary, but studies have shown effects at low micromolar ranges (e.g., 2.5-10 µM).[6]

    • Optimize Incubation Time: The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal treatment duration.[6]

    • Check Cell Permeability: Atractyloside is a hydrophilic glycoside and may have limited permeability across the plasma membrane of intact cells.[1][11] If working with whole cells, consider using permeabilized cell models or isolated mitochondria for more direct assessment of mitochondrial inhibition.

Possible Cause 3: Issues with the Assay Readout

  • Troubleshooting Steps:

    • Direct Measurement of Mitochondrial Respiration: Utilize an oxygen consumption assay (e.g., Seahorse XF Analyzer or a Clark-type electrode) to directly measure the effect of atractyloside on mitochondrial respiration.[12][13][14] A decrease in State 3 respiration (ADP-stimulated) is a key indicator of ANT inhibition.[8]

    • Measure ATP Levels: Assess cellular or mitochondrial ATP levels. Effective inhibition by atractyloside should lead to a significant decrease in ATP production.[15]

    • ADP/ATP Ratio: An increase in the ADP/ATP ratio is a sensitive indicator of ANT inhibition.[6]

Problem 2: High Variability Between Replicates

Possible Cause 1: Inconsistent Compound Dosing

  • Troubleshooting Steps:

    • Ensure Homogeneous Solution: Atractyloside calcium salt can be challenging to dissolve. Ensure your stock solution is completely dissolved and homogenous before preparing working solutions. Sonication may aid in dissolution.

    • Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing across all wells or samples.

Possible Cause 2: Cell Culture or Mitochondrial Preparation Inconsistency

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.

    • Monitor Cell Health: Visually inspect your cells under a microscope before and during the experiment to ensure they are healthy and evenly distributed.

    • Standardized Mitochondrial Isolation: If using isolated mitochondria, ensure the isolation protocol is highly standardized to minimize variability in mitochondrial quality and concentration between preparations.[13][14]

Problem 3: Unexpected Cellular Effects

Possible Cause: Off-Target Effects or Cellular Compensation

  • Troubleshooting Steps:

    • Consider Downstream Effects: Inhibition of ANT can trigger a cascade of cellular events, including changes in mitochondrial membrane potential, activation of compensatory pathways like glycolysis, and in some cases, induction of apoptosis.[15][16]

    • Use Appropriate Controls: Include a vehicle control (the solvent used to dissolve the atractyloside) in all experiments. Consider using a structurally unrelated ANT inhibitor to confirm that the observed phenotype is due to ANT inhibition.

    • Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in mitochondrial membrane potential.[6] Atractyloside can cause depolarization.[15]

Experimental Protocols

Protocol 1: Preparation of Atractyloside Calcium Salt Stock Solution
  • Weighing: Carefully weigh out the desired amount of atractyloside calcium salt powder in a sterile microcentrifuge tube.

  • Solvent Selection: Atractyloside salts are soluble in water and DMSO.[17][18][19] For cell culture experiments, sterile, anhydrous DMSO is recommended to create a high-concentration stock (e.g., 10-50 mM). For assays with isolated mitochondria, sterile water or a suitable buffer can be used.

  • Dissolution: Add the appropriate volume of solvent to the powder. Vortex thoroughly. If dissolution is difficult, gentle warming (to no more than 40°C) or brief sonication can be applied.[18]

  • Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Mitochondrial Respiration Assay with Isolated Mitochondria

This protocol is adapted for use with a Seahorse XF Analyzer but the principles apply to other oxygen consumption measurement systems.

  • Mitochondria Isolation: Isolate mitochondria from your tissue or cells of interest using a standard differential centrifugation protocol.[13][14] Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

  • Plate Coating: Coat the wells of a Seahorse XF plate with an appropriate attachment factor (e.g., poly-D-lysine) if necessary to ensure mitochondria adhere to the plate.

  • Mitochondria Seeding: Dilute the isolated mitochondria in a mitochondrial assay solution (MAS) to the desired final concentration (typically 2-10 µg of mitochondrial protein per well).[14][20]

  • Centrifugation: Centrifuge the plate to ensure the mitochondria form a monolayer at the bottom of the wells.

  • Substrate Addition: Add the appropriate respiratory substrates to the wells. For assessing ANT inhibition, a common combination is a Complex I substrate (e.g., pyruvate and malate) or a Complex II substrate (e.g., succinate, in the presence of a Complex I inhibitor like rotenone).[20]

  • Atractyloside Treatment: Prepare a working solution of atractyloside calcium salt in MAS. Inject the inhibitor into the appropriate wells to achieve the desired final concentration. Include vehicle control wells.

  • Initiating State 3 Respiration: To measure the effect on ADP-driven respiration, inject a saturating concentration of ADP into the wells.

  • Data Acquisition: Measure the oxygen consumption rate (OCR) before and after the addition of atractyloside and ADP.

  • Controls: Include wells with known inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin) as positive controls for assay performance.

Frequently Asked Questions (FAQs)

Q1: Why is my atractyloside calcium salt not dissolving properly?

  • Atractyloside salts can be difficult to dissolve at high concentrations. Ensure you are using a high-quality, anhydrous solvent like DMSO. Gentle warming or sonication can help. Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to precipitation.

Q2: What is a typical effective concentration of atractyloside?

  • The effective concentration can vary significantly depending on the experimental system. For isolated mitochondria, IC50 values are often in the low micromolar range.[8] In whole-cell assays, higher concentrations may be needed due to limited cell permeability, but effects have been observed between 2.5 and 20 µM.[6] It is crucial to perform a dose-response curve for your specific model.

Q3: Can I use atractyloside in live animal studies?

  • Yes, but with extreme caution. Atractyloside is highly toxic and can cause fatal hepato- and nephrotoxicity.[1][2] Dosing must be carefully determined, and all appropriate safety and ethical guidelines must be followed.

Q4: How does the presence of calcium in the salt form affect my experiment?

  • In most standard experimental setups, the concentration of calcium introduced from the atractyloside calcium salt is negligible and unlikely to have a significant impact. However, if your experiment is highly sensitive to calcium concentrations, you may consider using the potassium salt form of atractyloside.[18][19]

Q5: What are the key differences in experimental outcome when using atractyloside versus carboxyatractyloside?

  • Atractyloside is a competitive inhibitor, meaning its effect can be overcome by high concentrations of ADP.[1][7] This can be a useful experimental tool. Carboxyatractyloside is a non-competitive and more potent inhibitor, leading to a more complete and irreversible shutdown of ANT activity under typical experimental conditions.[1][9]

Troubleshooting Workflow Visualization

This diagram outlines a logical workflow for troubleshooting inconsistent results with atractyloside.

start Inconsistent Inhibition Observed check_compound Step 1: Verify Compound Integrity start->check_compound solution_compound Prepare Fresh Stock Confirm Solubility Store Properly check_compound->solution_compound check_protocol Step 2: Review Experimental Protocol solution_protocol Optimize Concentration (Dose-Response) Optimize Incubation Time (Time-Course) Ensure Consistent Dosing check_protocol->solution_protocol check_assay Step 3: Validate Assay System solution_assay Use Positive Controls (e.g., Oligomycin) Directly Measure Respiration (OCR) Check Cell/Mitochondrial Health check_assay->solution_assay solution_compound->check_protocol solution_protocol->check_assay end Consistent Results Achieved solution_assay->end

Caption: A step-by-step workflow for troubleshooting atractyloside experiments.

References

  • Wikipedia. Atractyloside. [Link]

  • Wikipedia. Carboxyatractyloside. [Link]

  • Skonieczna, M., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Critical Reviews in Toxicology, 53(2), 99-115. [Link]

  • Zhang, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 579331. [Link]

  • Obatomi, D. K., & Brant, S. (1996). Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside. Toxicology Letters, 89(2), 155-162. [Link]

  • Zhang, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11. [Link]

  • Kedrov, A., et al. (2011). Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. Structure, 19(11), 1563-1571. [Link]

  • Zhang, Y., et al. (2021). Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Frontiers in Pharmacology, 12, 726715. [Link]

  • Kunji, E. R. S., & Crichton, P. G. (2010). The transport mechanism of the mitochondrial ADP/ATP carrier. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(6-7), 1259-1272. [Link]

  • Taylor & Francis. Atractyloside – Knowledge and References. [Link]

  • Grokipedia. Atractyloside. [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Therapeutic Drug Monitoring, 22(6), 641-649. [Link]

  • La-Noue, K. F., & Poli, A. (1976). Failure of atractyloside to inhibit synaptosomal mitochondrial energy transduction. Journal of Neurochemistry, 27(3), 637-642. [Link]

  • Chen, J. J., & Levy, A. C. (1995). Inhibition of adenine nucleotide translocator by lipid peroxidation products. Archives of Biochemistry and Biophysics, 317(1), 225-230. [Link]

  • Patsnap Synapse. (2024). What are ANT inhibitors and how do they work? [Link]

  • Shug, A. L., et al. (1978). Inhibition of the adenine nucleotide translocator by matrix-localized palmityl-CoA in rat heart mitochondria. Circulation Research, 42(6), 849-854. [Link]

  • Brustovetsky, N., et al. (2002). A novel adenine nucleotide translocase inhibitor, MT-21, induces cytochrome c release by a mitochondrial permeability transition-independent mechanism. The Journal of Biological Chemistry, 277(34), 30444-30450. [Link]

  • Lee, H. C., et al. (2013). Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. Bioorganic & Medicinal Chemistry Letters, 23(20), 5543-5546. [Link]

  • DrugFuture. Atractyloside. [Link]

  • Liu, Y., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology, 31(4), 346-352. [Link]

  • Agilent Technologies. (2014). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • Seahorse Bioscience. (2009). Isolated Mitochondria Assay using the XF24 Analyzer. [Link]

  • Acin-Perez, R., et al. (2020). A novel approach to measure mitochondrial respiration in frozen biological samples. The EMBO Journal, 39(14), e104591. [Link]

Sources

Validation & Comparative

comparing bongkrekic acid and atractyloside calcium salt effects on mptp

Author: BenchChem Technical Support Team. Date: April 2026

The mitochondrial permeability transition pore (mPTP) is a critical non-selective channel located in the inner mitochondrial membrane (IMM). Its prolonged opening collapses the mitochondrial membrane potential ( ΔΨm​ ), halts ATP production, and triggers cell death pathways (apoptosis and necrosis) [1]. For researchers investigating mitochondrial dysfunction in ischemia-reperfusion injury, neurodegeneration, or lipotoxicity, modulating the mPTP is a foundational experimental strategy.

The Adenine Nucleotide Translocator (ANT), the most abundant protein in the IMM, is a central regulatory component of the mPTP. This guide provides an objective, mechanistic, and practical comparison of two classical, high-affinity ANT modulators: Bongkrekic Acid (BKA) , a potent mPTP inhibitor, and Atractyloside (ATR) , a reliable mPTP inducer [2].

Mechanistic Divergence: The "m-State" vs. "c-State"

To understand how BKA and ATR exert opposing effects on the same target, we must examine the conformational dynamics of ANT. ANT normally functions to exchange matrix ATP for cytosolic ADP. During this cycle, it alternates between two primary conformations: the matrix-facing "m-state" and the cytosol-facing "c-state" [2, 4].

  • Bongkrekic Acid (BKA): A respiratory toxin derived from Burkholderia gladioli, BKA crosses the IMM and binds to ANT exclusively from the mitochondrial matrix side. This binding irreversibly locks ANT in the m-state . By stabilizing the m-state, BKA physically prevents the conformational shifts required for mPTP assembly and opening, thereby acting as a potent pore inhibitor [1, 2].

  • Atractyloside (ATR): Derived from the plant Atractylis gummifera, ATR binds to ANT from the cytosolic (intermembrane space) side. This interaction locks ANT in the c-state . The c-state conformation highly sensitizes the mitochondria to calcium overload and oxidative stress, acting as a direct catalyst for mPTP opening [1, 4].

G BKA Bongkrekic Acid (BKA) ANT_M ANT Locked in 'm-state' (Matrix-facing) BKA->ANT_M Binds Matrix Side ATR Atractyloside (ATR) ANT_C ANT Locked in 'c-state' (Cytosol-facing) ATR->ANT_C Binds Cytosolic Side mPTP_Closed mPTP Remains Closed (Inhibition of Swelling) ANT_M->mPTP_Closed Prevents Pore Assembly mPTP_Open mPTP Opens (Induction of Swelling) ANT_C->mPTP_Open Sensitizes to Ca2+ Overload

Mechanistic divergence of BKA and ATR on ANT conformation and mPTP status.

Quantitative Performance Comparison

When designing an assay to evaluate mitochondrial resilience, selecting the correct modulator is paramount. The table below synthesizes the functional outcomes of BKA and ATR application in isolated mitochondrial models [1, 3].

FeatureBongkrekic Acid (BKA)Atractyloside (ATR)
Primary Effect on mPTP Potent InhibitorInducer / Opener
Molecular Target Adenine Nucleotide Translocator (ANT)Adenine Nucleotide Translocator (ANT)
Binding Orientation Matrix (inner) sideCytosolic (outer) side
Conformation Locked "m-state""c-state"
Ca 2+ Retention Capacity (CRC) Significantly Increases (Delays pore opening)Significantly Decreases (Accelerates pore opening)
Mitochondrial Swelling Inhibits Ca 2+ -induced swellingPromotes Ca 2+ -induced swelling
Typical Working Concentration 1 – 10 µM10 – 50 µM

Self-Validating Experimental Workflows

To objectively quantify the effects of BKA and ATR, researchers rely on two gold-standard, self-validating functional assays: the Calcium Retention Capacity (CRC) assay and the Mitochondrial Swelling assay[3].

Protocol A: Calcium Retention Capacity (CRC) Assay

The Logic: This fluorometric assay measures the maximum amount of Ca 2+ mitochondria can sequester before the mPTP catastrophically opens. It utilizes Calcium Green-5N, a membrane-impermeable fluorescent dye. Because the dye cannot enter intact mitochondria, fluorescence remains low as healthy mitochondria uptake added Ca 2+ . When the mPTP opens, sequestered Ca 2+ is dumped back into the buffer, resulting in a massive, sudden spike in fluorescence [1, 3].

Step-by-Step Methodology:

  • Preparation: Resuspend freshly isolated mitochondria (e.g., 0.5 mg/mL) in a respiration buffer (125 mM KCl, 10 mM Tris-MOPS, 10 µM EGTA, 2 mM KPi, pH 7.4).

  • Energization: Add respiratory substrates (5 mM glutamate + 5 mM malate for Complex I, or succinate for Complex II) to generate the proton motive force required for Ca 2+ uptake.

  • Probe Addition: Add 0.5 µM Calcium Green-5N to the suspension.

  • Modulation: Divide into three cohorts: Control (Vehicle), BKA (5 µM), and ATR (20 µM). Incubate for 3-5 minutes.

  • Sequential Pulsing: Place the plate in a fluorometric reader (Excitation 485 nm / Emission 530 nm). Inject sequential boluses of CaCl 2​ (e.g., 10-20 nmol/mg protein) every 2-3 minutes.

  • Validation & Readout: Observe the transient fluorescence spike and subsequent decay (Ca 2+ uptake) after each pulse. The assay self-validates when a final pulse fails to decay and instead triggers a sustained fluorescence plateau. The total Ca 2+ added prior to this plateau is the CRC. BKA will require significantly more pulses to reach this threshold compared to the control, while ATR will require fewer.

W Prep Isolate Mitochondria & Energize Dye Add Calcium Green-5N (Membrane Impermeable) Prep->Dye Mod Add BKA or ATR (Test Compounds) Dye->Mod Pulse Sequential Ca2+ Pulses Mod->Pulse Read Monitor Fluorescence (Extramitochondrial Ca2+) Pulse->Read Read->Pulse Fluorescence Drops (mPTP Closed) End Calculate CRC (Total Ca2+ Tolerated) Read->End Sudden Spike (mPTP Opens)

Step-by-step logical workflow for the Calcium Retention Capacity (CRC) Assay.

Protocol B: Ca 2+ -Triggered Mitochondrial Swelling Assay

The Logic: When the mPTP opens, the influx of solutes and water causes the mitochondrial matrix to expand and the inner membrane to unfold. This physical swelling decreases the optical density of the mitochondrial suspension. By monitoring light scattering (absorbance at 540 nm), researchers can track the kinetics of pore opening in real time[1, 3].

Step-by-Step Methodology:

  • Preparation: Resuspend mitochondria (0.5 mg/mL) in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH 2​ PO 4​ , pH 7.4).

  • Inhibition of ROS: Add Rotenone (1 µM) and Succinate (5 mM). Causality Note: Rotenone inhibits Complex I, preventing reverse electron transport. This ensures that the mPTP opening is strictly driven by the experimental Ca 2+ overload, rather than endogenous reactive oxygen species (ROS) generated during the assay.

  • Modulation: Treat aliquots with BKA (5 µM) or ATR (20 µM).

  • Baseline: Monitor absorbance at 540 nm in a spectrophotometer until a stable baseline is achieved (approx. 2 minutes).

  • Induction: Inject a single, massive bolus of CaCl 2​ (e.g., 200-500 nmol/mg protein) to trigger synchronous mPTP opening.

  • Readout: Record the exponential decay in absorbance over 10-15 minutes. ATR-treated mitochondria will exhibit a steeper, faster drop in absorbance, whereas BKA-treated mitochondria will maintain a high optical density, resisting swelling.

Expert Application Insights

For drug development professionals screening novel cardioprotective or neuroprotective compounds, BKA and ATR serve as indispensable assay controls.

  • Use Atractyloside to artificially lower the threshold for mPTP opening when testing the efficacy of novel pore inhibitors. If a new drug can rescue ATR-induced swelling, it demonstrates robust, competitive, or downstream pore inhibition.

  • Use Bongkrekic Acid as your positive control for maximum mPTP inhibition. Because BKA acts directly on ANT rather than Cyclophilin D (the target of Cyclosporin A), it is particularly useful in models where Cyclophilin D is knocked out or irrelevant [4].

By leveraging the opposing conformational mechanics of BKA and ATR, researchers can precisely dissect the role of the inner mitochondrial membrane in cellular life-and-death decisions.

References

  • A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. PMC - NIH. Available at:[Link]

  • Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. PMC - NIH. Available at:[Link]

  • Regulation and pharmacology of the mitochondrial permeability transition pore. Cardiovascular Research | Oxford Academic. Available at:[Link]

Atractyloside Salt Forms in Mitochondrial Assays: A Comparative Guide to Potassium vs. Calcium Counter-Ions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Atractyloside (ATR) is a naturally derived, high-affinity inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT)[1]. By binding to the cytosolic face of ANT, ATR locks the transporter in the "c-state" (cytoplasmic open conformation), effectively halting the exchange of ADP and ATP across the inner mitochondrial membrane (IMM)[]. While the core mechanism of ATR is universally leveraged to study cellular bioenergetics, the choice of its counter-ion—specifically the potassium salt versus the calcium salt —profoundly dictates the experimental outcome. This guide provides a mechanistic comparison of these salt forms, detailing the causality behind their selection and providing self-validating protocols for respirometry and permeability transition assays.

Mechanistic Causality: The Role of the Counter-Ion

In high-resolution mitochondrial assays, the counter-ion is not merely a passive delivery vehicle; it is an active participant in mitochondrial membrane dynamics.

  • Atractyloside Potassium Salt ( ATR−K2​ ) : The IMM is highly regulated regarding potassium permeability. Under standard assay conditions, K+ does not trigger the mitochondrial permeability transition pore (mPTP). Thus, utilizing the potassium salt effectively isolates the biochemical effect of ANT inhibition, making it the gold standard for respiration and oxidative phosphorylation studies[3].

  • Atractyloside Calcium Salt ( ATR−Ca ) : Calcium is the primary physiological and pathological trigger for mPTP opening[4]. When the calcium salt of ATR is introduced, Ca2+ ions are rapidly sequestered into the mitochondrial matrix via the Mitochondrial Calcium Uniporter (MCU). The simultaneous c-state locking of ANT by ATR (which sensitizes the pore) combined with matrix calcium overload creates a highly synergistic, catastrophic trigger for mPTP opening[5][6].

G ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Binds CState Locked in c-state (Cytosolic open) ANT->CState Induces OxPhos OxPhos Arrest (Respiration Halt) CState->OxPhos Causes mPTP mPTP Opening (Mitochondrial Swelling) CState->mPTP Sensitizes Ca Calcium (Ca2+) Ca->mPTP Synergistic Trigger

Fig 1: Mechanistic pathway of Atractyloside and Calcium synergistically inducing mPTP opening.

Quantitative Data & Property Comparison

To ensure assay integrity, researchers must match the physical and biological properties of the ATR salt form to their specific experimental endpoints.

PropertyAtractyloside Potassium SaltAtractyloside Calcium Salt
CAS Number 102130-43-8772298-35-8
Molecular Weight 803.0 g/mol ~764.8 g/mol (varies by hydration)
Aqueous Solubility High (~25 mg/mL at 40°C)[3]Moderate (Requires optimized buffers)
Primary Cation Effect Inert regarding mPTP inductionPotent mPTP trigger via MCU uptake
mPTP Induction Requires exogenous Ca2+ additionSynergistic, auto-inducing
Ideal Assay Application Seahorse XF, Oroboros (Respirometry)Light Scattering mPTP Swelling Assays
Commercial Availability Widely available (Standard form)Specialized (Custom synthesis/select vendors)[7]

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific pharmacological checkpoints, researchers can definitively prove that the observed mitochondrial responses are due to the intended mechanisms rather than artifactual damage.

Protocol 1: High-Resolution Respirometry (HRR) using ATR Potassium Salt

Objective : To measure the transition from active oxidative phosphorylation (State 3) to the resting state (State 4o) without confounding membrane rupture. Causality : Using the calcium salt here would uncouple the mitochondria via mPTP opening, falsely presenting as a failure of the electron transport chain (ETC) rather than specific ANT inhibition.

Step-by-Step Methodology :

  • Preparation : Isolate mitochondria (e.g., rat liver) and suspend in a calcium-free respiration buffer (e.g., MiR05 containing EGTA to chelate trace calcium).

  • Baseline Respiration (State 2) : Inject 50 µg of mitochondrial protein into the respirometer chamber. Add complex I substrates (5 mM Malate + 10 mM Glutamate).

  • Active Respiration (State 3) : Inject 2.5 mM ADP. The oxygen consumption rate (OCR) will spike as ANT shuttles ADP into the matrix for ATP synthesis.

  • ANT Inhibition (State 4o) : Inject 20 µM Atractyloside Potassium Salt .

    • Observation: OCR will rapidly decline as ADP/ATP exchange is halted.

  • System Validation (The Checkpoint) : Inject 1 µM FCCP (a potent uncoupler).

    • Validation Logic: If the ETC is still intact and the IMM has not ruptured, FCCP will bypass the ATP synthase/ANT blockade and maximize OCR (State 3u). If OCR does not recover, the mitochondria were damaged (e.g., artifactual mPTP opening), invalidating the assay.

Protocol 2: mPTP Swelling Assay using ATR Calcium Salt

Objective : To quantify the kinetics of mPTP opening via light scattering at 540 nm. Causality : The calcium salt provides a stoichiometric, localized delivery of both the conformational sensitizer (ATR locking ANT) and the pore trigger ( Ca2+ ), yielding a steeper, more robust swelling curve than using ATR-K2 with separate calcium injections[4].

Step-by-Step Methodology :

  • Preparation : Suspend isolated mitochondria (0.5 mg/mL) in a swelling assay buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM succinate, pH 7.4). Crucial: Omit EGTA/EDTA to allow calcium action.

  • Baseline Measurement : Record baseline absorbance at 540 nm for 2 minutes using a spectrophotometer. Intact mitochondria scatter light effectively, maintaining a high absorbance.

  • System Validation (The Checkpoint) : Split the sample into two cuvettes. Pre-incubate Cuvette B with 1 µM Cyclosporin A (CsA) for 3 minutes.

    • Validation Logic: CsA binds Cyclophilin D, strongly desensitizing the mPTP. This proves any subsequent swelling is specifically mPTP-mediated.

  • Synergistic Induction : Inject 50 µM Atractyloside Calcium Salt into both cuvettes.

    • Observation: In Cuvette A, absorbance at 540 nm will plummet rapidly as the synergistic action of ATR and Ca2+ forces the mPTP open, causing massive water influx and matrix swelling. Cuvette B (CsA-treated) will resist this drop, validating the pore-specific mechanism.

Workflow Start Isolate Mitochondria Split Select Assay Type Start->Split Respiration Respirometry Assay (Seahorse/Oroboros) Split->Respiration Swelling mPTP Swelling Assay (Absorbance 540nm) Split->Swelling SaltK Add ATR Potassium Salt (Preserves Membrane) Respiration->SaltK SaltCa Add ATR Calcium Salt (Synergistic mPTP Trigger) Swelling->SaltCa Data1 Measure State 3/4 Transition SaltK->Data1 Data2 Measure Light Scattering Decrease SaltCa->Data2

Fig 2: Decision matrix for selecting Atractyloside salt forms based on mitochondrial assay type.

References

  • Title : Atractyloside Source : Wikipedia URL :[Link]

  • Title : Mitochondrial permeability transition pore and calcium handling Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective Source : MDPI (International Journal of Molecular Sciences) URL :[Link]

  • Title : Mitochondrial Cyclosporine A-Independent Palmitate/Ca2+-Induced Permeability Transition Pore Source : MDPI (Cells) / PMC URL :[Link]

Sources

Comparative Binding Affinity Guide: Atractyloside Calcium Salt vs. Alternative ADP/ATP Carrier Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Target Overview

The mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT), is a highly abundant solute carrier responsible for the 1:1 exchange of cytosolic ADP for mitochondrial ATP. Because it operates via an alternating-access transport mechanism, structural biologists and drug developers rely on specific, high-affinity inhibitors to arrest the carrier in distinct conformational states.

This guide objectively compares the binding dynamics of Atractyloside (ATR) calcium salt against its primary experimental alternatives: Carboxyatractyloside (CATR) and Bongkrekic Acid (BKA) .

Mechanistic Causality of Binding Affinity

Understanding why these molecules exhibit different affinities requires examining their structural interactions within the AAC binding pocket.

  • Atractyloside (ATR) Calcium Salt : ATR is a diterpenoid glycoside that acts as a non-permeant inhibitor. It binds the carrier from the intermembrane space (cytosolic side), locking the protein in the cytoplasmic-open state (c-state) 1.

  • Carboxyatractyloside (CATR) : CATR is structurally identical to ATR, with the critical exception of a single additional carboxylate group on its glucose moiety. This extra carboxylate forms a water-mediated salt bridge with basic residues deep in the binding pocket (e.g., Arg279 in bovine AAC1 or Arg96 in yeast AAC2). This single interaction reinforces the electrostatic network, explaining the causality behind CATR's ~10-fold higher binding affinity compared to ATR 23.

  • Bongkrekic Acid (BKA) : Unlike the atractylosides, BKA is a polyunsaturated long-chain fatty acid derivative that binds the carrier from the matrix side, locking it in the matrix-open state (m-state). Because it must cross the inner mitochondrial membrane to exert its effect, its apparent onset of inhibition in intact mitochondria is slower, despite having a nanomolar intrinsic Kd​ 1.

Conformational_Cycle C_State Cytoplasmic-Open State (c-state) M_State Matrix-Open State (m-state) C_State->M_State ADP Translocation M_State->C_State ATP Translocation ATR Atractyloside (ATR) / CATR (Cytosolic Inhibitors) ATR->C_State Binds & Locks BKA Bongkrekic Acid (BKA) (Matrix Inhibitor) BKA->M_State Binds & Locks

Conformational cycle of the ADP/ATP carrier and state-specific trapping by ATR, CATR, and BKA.

Comparative Binding Affinity (Quantitative Data)

The following table summarizes the thermodynamic and thermostability parameters of the three primary inhibitors. Note that while CATR and BKA both exhibit low-nanomolar affinity, CATR induces a massively disproportionate thermal stabilization due to rigidifying the c-state's highly dynamic matrix loops 45.

InhibitorTarget StateBinding SidednessApprox. Kd​ ΔTm​ Shift (CPM Assay)
Atractyloside (ATR) c-stateCytosolic50 - 100 nM+ ~5 - 8 °C
Carboxyatractyloside (CATR) c-stateCytosolic< 10 nM+ ~30 - 33 °C
Bongkrekic Acid (BKA) m-stateMatrix~ 10 nM+ ~8 - 10 °C

Experimental Methodologies for Affinity Profiling

To accurately measure the binding affinity of atractyloside calcium salt and its alternatives, researchers utilize two primary biophysical techniques. These protocols are designed with built-in self-validation to prevent false positives caused by detergent artifacts.

Protocol 1: CPM Thermostability Shift Assay

Causality: Membrane proteins like AAC are prone to unfolding in detergent micelles. The 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) assay utilizes a thiol-reactive fluorophore that only fluoresces upon reacting with cysteine residues buried in the protein's hydrophobic core. Ligand binding stabilizes the folded state, shifting the apparent melting temperature ( Tm​ ) upward. Self-Validating System: By running an apo-AAC (vehicle-only) control, researchers establish a baseline Tm​ (typically ~45-47°C). If the apo-state fails to produce a sharp derivative peak, the protein is improperly folded or aggregated, instantly invalidating downstream ligand-binding data 4.

Step-by-Step Workflow:

  • Preparation : Purify AAC in a suitable detergent (e.g., 0.1% Dodecyl Maltoside, DDM). Prepare a stock of CPM dye in DMSO (3 mg/mL) and dilute 1:40 in assay buffer immediately before use.

  • Ligand Incubation : Incubate 1-2 µg of purified AAC with a saturating concentration of ATR, CATR, or BKA (e.g., 20-50 µM) for 15 minutes on ice. (Include the apo-AAC control here).

  • Dye Addition : Add 2.5 µL of the diluted CPM working solution to 50 µL of the protein-ligand mixture.

  • Thermal Ramp : Transfer the samples to a real-time PCR machine or a dedicated fluorimeter. Ramp the temperature from 25°C to 90°C at a rate of 1°C/min.

  • Detection : Monitor fluorescence at Excitation 387 nm / Emission 463 nm.

  • Analysis : Calculate the first derivative of the melting curve to determine the apparent Tm​ .

CPM_Workflow Step1 1. Purify AAC Protein (e.g., in DDM) Step2 2. Incubate with Ligand (ATR, CATR, or BKA) Step1->Step2 Step3 3. Add CPM Dye (Thiol-reactive) Step2->Step3 Step4 4. Thermal Ramp (25°C to 90°C) Step3->Step4 Step5 5. Measure Fluorescence (Ex:387nm/Em:463nm) Step4->Step5 Step6 6. Calculate Apparent Tm (Derivative Peak) Step5->Step6

Step-by-step workflow of the CPM thermostability assay for measuring inhibitor binding affinity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC measures the precise heat released or absorbed during binding events, providing direct, label-free quantification of Kd​ , stoichiometry (n), enthalpy ( ΔH ), and entropy ( ΔS ). Self-Validating System: A ligand-into-buffer titration must be performed prior to the main experiment. This controls for the heat of dilution and mechanical artifacts. If the ligand-to-buffer control shows significant exothermic/endothermic peaks, the ligand (e.g., BKA) may be forming micelles or precipitating, which would confound the Kd​ calculation.

Step-by-Step Workflow:

  • Dialysis : Dialyze purified AAC extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 0.1% DDM) to ensure exact buffer matching.

  • Ligand Preparation : Dissolve ATR calcium salt or alternatives in the exact same dialysis buffer recovered from the final dialysis step to minimize heat of dilution.

  • Titration Setup : Load the calorimeter cell with 20-30 µM AAC. Load the injection syringe with 200-300 µM inhibitor.

  • Injection Parameters : Perform 20-25 injections of 1.5-2 µL each, utilizing a 120-150 second spacing between injections to allow the baseline to fully stabilize.

  • Data Fitting : Subtract the heat of dilution (from the self-validation control) from the raw data. Fit the integrated heat data to a one-site binding model to extract the thermodynamic parameters.

References

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside N
  • Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier Journal of Biological Chemistry
  • Characterization of drug-induced human mitochondrial ADP/
  • Structural changes in the transport cycle of the mitochondrial ADP/
  • The binding of atractylate and carboxy-atractyl

Sources

Pharmacological Modulation of the Mitochondrial Permeability Transition Pore: A Comparative Guide to Atractyloside Calcium Salt and Cyclosporin A

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The mitochondrial permeability transition pore (mPTP) is a high-conductance, non-selective channel located in the inner mitochondrial membrane (IMM). Under conditions of calcium overload and oxidative stress, mPTP opening permits the influx of solutes up to 1.5 kDa, leading to mitochondrial depolarization, uncoupling of oxidative phosphorylation, matrix swelling, and ultimately, cell death[1][2]. In drug discovery and mitochondrial research, precisely controlling mPTP opening is critical. This guide objectively compares two foundational pharmacological tools: Atractyloside (ATR) calcium salt , a potent mPTP inducer, and Cyclosporin A (CsA) , the gold-standard mPTP inhibitor.

Mechanistic Grounding: Causality in mPTP Modulation

Atractyloside Calcium Salt (The Inducer)

Atractyloside is a highly specific inhibitor of the Adenine Nucleotide Translocase (ANT). It binds to ANT from the cytosolic face of the IMM, locking the translocase in the "c-conformation" (cytosolic state)[3]. This conformational arrest drastically sensitizes the mPTP to calcium, triggering rapid pore opening[4].

The Causality of the Calcium Salt Formulation: The use of the calcium salt formulation is highly strategic in experimental designs. Because Ca²⁺ is the primary endogenous trigger for mPTP, the calcium salt of ATR provides a dual-hit mechanism. It simultaneously supplies the necessary Ca²⁺ ions and the conformational ANT shift required for robust, reproducible pore induction in isolated systems.

Cyclosporin A (The Inhibitor)

Cyclosporin A is a lipophilic cyclic peptide that inhibits mPTP opening by binding to Cyclophilin D (CypD), a peptidylprolyl isomerase located in the mitochondrial matrix. CypD normally facilitates mPTP opening by interacting with the pore complex; CsA sequesters CypD, effectively desensitizing the pore to calcium and preventing its opening[1][2]. It is universally utilized as a positive control for pore inhibition in high-throughput drug screening assays[5].

mPTP_Mechanism ATR Atractyloside (Calcium Salt) ANT Adenine Nucleotide Translocase (ANT) 'c' conformation ATR->ANT Binds cytosolic side (Promotes 'c' state) CsA Cyclosporin A (CsA) CypD Cyclophilin D (CypD) CsA->CypD Binds & Inhibits mPTP mPTP Complex (Open State) ANT->mPTP Sensitizes pore to Ca2+ CypD->mPTP Facilitates opening (Blocked by CsA) Swelling Mitochondrial Swelling & Apoptosis mPTP->Swelling Solute influx (<1.5 kDa)

Mechanistic pathways of mPTP modulation by Atractyloside and Cyclosporin A.

Comparative Performance & Quantitative Profiling

When designing mitochondrial assays, understanding the opposing quantitative effects of ATR and CsA is essential for establishing assay windows and calculating Z'-factors for high-throughput screening.

Table 1: Quantitative Comparison of ATR Calcium Salt vs. CsA in Isolated Mitochondria

ParameterAtractyloside Calcium SaltCyclosporin A
Primary Target Adenine Nucleotide Translocase (ANT)Cyclophilin D (CypD)
Effect on mPTP Potent InducerPotent Inhibitor
Typical Working Conc. 20 - 50 µM0.5 - 1.0 µM
Calcium Retention Capacity Decreases threshold (rapid release)Increases threshold (delays release)
Mitochondrial Swelling Accelerates absorbance drop (A540)Prevents/delays absorbance drop
Solubility/Formulation Aqueous (Calcium Salt)Lipophilic (requires DMSO)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps.

Protocol A: Mitochondrial Swelling Assay (Light Scattering)

mPTP opening causes an influx of water into the matrix, leading to mitochondrial swelling. This physical change is quantified by a decrease in light scattering (absorbance) at 540 nm[6].

  • Rationale : This is a label-free, direct physical measurement of IMM integrity.

  • Step-by-Step :

    • Isolation : Isolate mitochondria from tissue (e.g., rat liver or heart) using differential centrifugation in a sucrose/mannitol isolation buffer[5].

    • Buffer Preparation : Suspend isolated mitochondria (0.5 mg protein/mL) in a swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH₂PO₄, pH 7.4). Note: Phosphate is essential for the mPTP response[4][7].

    • Treatment Allocation :

      • Vehicle Control: Add DMSO (0.1%).

      • Inhibition Control: Add 1 µM CsA (incubate for 5 mins)[8].

      • Induction: Add 50 µM Atractyloside Calcium Salt[4].

    • Trigger : Introduce a sub-maximal concentration of CaCl₂ (e.g., 200 µM) to initiate swelling[8].

    • Measurement : Monitor absorbance at 540 nm continuously for 15 minutes using a spectrophotometer.

  • Validation : A successful assay will show a rapid drop in A540 in the ATR group, while the CsA group will maintain a stable baseline, confirming the swelling is strictly mPTP-dependent.

Protocol B: Calcium Retention Capacity (CRC) Assay

The CRC assay measures the maximum amount of Ca²⁺ mitochondria can buffer before the mPTP opens and releases the accumulated calcium back into the extra-mitochondrial space[2][5].

  • Rationale : Extramitochondrial Ca²⁺ sensing using fluorescent dyes (e.g., Fluo-5N) provides a highly sensitive, kinetic readout of pore dynamics.

  • Step-by-Step :

    • Dye Loading : Add 1 µM Fluo-5N (cell-impermeant) to the experimental buffer containing isolated mitochondria[2].

    • Baseline : Read baseline fluorescence (Ex: 506 nm / Em: 532 nm) for 2 minutes.

    • Modulator Incubation : Treat wells with either 1 µM CsA or 20 µM ATR Calcium Salt.

    • Calcium Pulsing : Inject 10 µM CaCl₂ pulses every 3 minutes. Each pulse causes a fluorescence spike, followed by a rapid decay as functional mitochondria uptake the Ca²⁺[5].

    • Pore Opening : Continue pulsing until a massive, sustained increase in fluorescence occurs, indicating mPTP opening and Ca²⁺ release.

  • Validation : ATR-treated mitochondria will undergo permeability transition after significantly fewer Ca²⁺ pulses compared to vehicle, whereas CsA-treated mitochondria will require substantially more pulses[2].

Workflow Iso 1. Isolate Mitochondria Inc 2. Incubate with ATR or CsA Iso->Inc Dye 3. Add Ca2+ Sensing Dye Inc->Dye Pulse 4. Sequential Ca2+ Pulses Dye->Pulse Read 5. Fluorometric Readout Pulse->Read

Step-by-step experimental workflow for the Calcium Retention Capacity (CRC) assay.

Strategic Considerations for Drug Development

When utilizing these compounds in drug discovery pipelines, application scientists must account for several variables:

  • Vehicle Effects : CsA is highly lipophilic and requires DMSO. Researchers must strictly control DMSO concentrations (<0.5%) to prevent solvent-induced membrane toxicity. Conversely, ATR calcium salt is water-soluble, eliminating solvent confounding but introducing exogenous calcium that must be accounted for in precise CRC titrations.

  • Phenotypic Screening Benchmarks : CsA is the mandatory positive control for identifying novel mPTP inhibitors[2][5]. If a novel compound fails to match the CRC extension provided by 1 µM CsA, its efficacy is generally considered sub-optimal for advanced preclinical development.

  • Off-Target Context : While CsA is a potent mPTP inhibitor, it is also a well-known immunosuppressant (via Calcineurin inhibition). In in vivo models, this dual action must be decoupled (often by using non-immunosuppressive derivatives like Alisporivir) to isolate mPTP-specific cardioprotective or neuroprotective effects.

References

  • Mitochondrial Cyclosporine A-Independent Palmitate/Ca 2+ -Induced Permeability Transition Pore...
  • Regulation and pharmacology of the mitochondrial permeability transition pore Source: Cardiovascular Research | Oxford Academic URL
  • Differing Effects of Cyclosporin A on Swelling Amplitude and Time Constant of Mitochondria from Normal and Ischemic Rat Brain Source: IEEE Xplore URL
  • Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening Source: CORE URL
  • Source: Physiology.
  • Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening Source: PMC - NIH URL
  • Mitochondrial permeability transition pore and calcium handling Source: PMC - NIH URL
  • Mitochondrial Permeability Transition Pore in Inflammatory Apoptosis of Human Conjunctival Epithelial Cells and T Cells: Effect of Cyclosporin A Source: IOVS URL

Sources

Validating Seahorse XF Assay Results: A Comparative Guide to Atractyloside Calcium Salt vs. Oligomycin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Agilent Seahorse XF Cell Mito Stress Test is the industry standard for quantifying mitochondrial function in real-time. Traditionally, this assay relies on Oligomycin to inhibit ATP synthase (Complex V), allowing researchers to calculate ATP-linked respiration and proton leak. However, relying solely on Oligomycin creates a diagnostic blind spot: it cannot distinguish between a failure in ATP synthesis and a failure in mitochondrial nucleotide transport.

To pinpoint specific bottlenecks in oxidative phosphorylation (OXPHOS), researchers must employ targeted alternatives like Atractyloside (ATR) Calcium Salt [1]. By comparing the oxygen consumption rate (OCR) profiles generated by Oligomycin versus ATR Calcium Salt, scientists can isolate the specific kinetics of the Adenine Nucleotide Translocator (ANT) and build a self-validating experimental system.

Mechanistic Grounding: Isolating the Bottleneck

To understand why ATR is a critical validation tool, we must examine the causality of mitochondrial respiration.

Under normal state 3 (active) respiration, the Electron Transport Chain (ETC) pumps protons across the inner mitochondrial membrane to generate a proton gradient (ΔΨm). ATP Synthase uses this gradient to phosphorylate ADP into ATP. However, this process requires a constant supply of matrix ADP, which is exclusively imported by ANT in exchange for exported ATP[2].

  • The Oligomycin Mechanism: Oligomycin binds directly to the F0 subunit of ATP Synthase, physically blocking the proton channel. This halts ATP synthesis, causing the proton gradient to hyperpolarize, which subsequently exerts back-pressure on the ETC and drops OCR to a minimal state (State 4o)[1].

  • The Atractyloside Mechanism: ATR Calcium Salt does not interact with ATP Synthase. Instead, it competitively binds to ANT, locking it in the cytosolic-facing (c-state) conformation[3][4]. This prevents cytosolic ADP from entering the matrix. Without matrix ADP, ATP Synthase is starved of its substrate, indirectly halting proton flow and dropping OCR to a State 4-like level[2].

G cluster_mito Inner Mitochondrial Membrane ETC Electron Transport Chain (Complex I-IV) ProtonGradient Proton Gradient (ΔΨm) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase Drives ANT Adenine Nucleotide Translocator (ANT) ATPSynthase->ANT Matrix ATP ANT->ATPSynthase Supplies Matrix ADP Cytosol_ATP Cytosolic ATP ANT->Cytosol_ATP Exits Cytosol_ADP Cytosolic ADP Cytosol_ADP->ANT Enters Oligomycin Oligomycin Oligomycin->ATPSynthase Inhibits Atractyloside Atractyloside Calcium Salt Atractyloside->ANT Inhibits (c-state)

Mechanistic comparison of Atractyloside vs. Oligomycin in mitochondrial oxidative phosphorylation.

Comparative Performance Analysis

When designing a Seahorse validation assay, selecting the correct inhibitor is paramount. While Carboxyatractyloside (CATR) is often cited alongside ATR, its irreversible nature makes it unsuitable for specific kinetic displacement studies. Atractyloside Calcium Salt is preferred for its superior aqueous solubility and competitive inhibition profile[5]. Furthermore, Oligomycin induces severe, rapid ATP depletion that can trigger secondary DNA damage responses, whereas ATR provides a more modest, controlled ATP depletion, preserving broader cellular integrity during longer assays[6].

Table 1: Inhibitor Selection Matrix for Seahorse Assays
FeatureOligomycinAtractyloside (ATR) Calcium SaltCarboxyatractyloside (CATR)
Primary Target ATP Synthase (Complex V)Adenine Nucleotide Translocator (ANT)Adenine Nucleotide Translocator (ANT)
Mechanism of Action Blocks proton channel (F0 subunit)Competitive inhibitor of ADP binding (c-state)Non-competitive, irreversible inhibitor (c-state)
Reversibility Irreversible / Tight bindingCompetitive (can be displaced by high ADP)Irreversible
Solubility & Stability Requires DMSO/EthanolHighly soluble in aqueous buffers (Calcium Salt)Soluble in water/buffers
Assay Application Standard Mito Stress Test (Intact cells)Permeabilized cell assays; ANT-specific validationComplete ANT blockade; Apoptosis models
Toxicity Profile High (Severe ATP depletion)Moderate (Modest ATP depletion, less DNA damage)High (Potent apoptosis inducer)

Experimental Protocol: The Self-Validating Permeabilized Cell Assay

Causality & Rationale: Intact cells exhibit variable plasma membrane permeability to ATR. To create a self-validating system where ANT kinetics can be precisely measured without plasma membrane interference, researchers must use the XF Permeabilized Cell Assay [7]. By permeabilizing the plasma membrane with digitonin or saponin while leaving the mitochondrial inner membrane intact, you gain absolute control over the cytosolic concentrations of ADP and respiratory substrates.

Step-by-Step Methodology

Step 1: Reagent and Plate Preparation

  • Prepare Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA (pH 7.2).

  • Seed cells in a Seahorse XF96 microplate and incubate overnight.

  • Wash cells twice with MAS immediately prior to the assay.

Step 2: Permeabilization and Substrate Addition

  • Replace the final wash with MAS containing a permeabilizing agent (e.g., 25 μg/mL saponin or 1 nM rPFO)[7].

  • Add Complex I-driven substrates (10 mM Pyruvate + 2 mM Malate) and a saturating concentration of ADP (1–4 mM) to stimulate maximal State 3 respiration.

Step 3: Sensor Cartridge Loading (The Validation Split) To validate the source of OCR inhibition, split your experimental wells into two distinct injection strategies for Port A:

  • Port A (Group 1): Load Oligomycin (Final well concentration: 1-2 μM).

  • Port A (Group 2): Load Atractyloside Calcium Salt (Final well concentration: 20-50 μM).

  • Port B (All Groups): Load FCCP (Final well concentration: 1-2 μM) to uncouple mitochondria and measure maximal respiration.

  • Port C (All Groups): Load Rotenone + Antimycin A (Final well concentration: 0.5 μM each) to measure non-mitochondrial OCR.

Step 4: Assay Execution & Data Acquisition

  • Run the standard XF Mito Stress Test protocol (3 minutes mix, 3 minutes measure per cycle).

  • Record the basal State 3 respiration, followed by the State 4o drop after Port A injection, the maximal spike after Port B, and the floor after Port C.

Workflow Basal 1. Basal Respiration (No Inhibitors) PortA 2. Port A Injection (Oligomycin OR Atractyloside) Basal->PortA State4 3. Measure State 4o (Proton Leak / ATP-Linked) PortA->State4 PortB 4. Port B Injection (FCCP) State4->PortB Maximal 5. Measure Maximal Respiration PortB->Maximal PortC 6. Port C Injection (Rotenone + Antimycin A) Maximal->PortC NonMito 7. Measure Non-Mito Oxygen Consumption PortC->NonMito

Step-by-step Seahorse XF Mito Stress Test workflow comparing Port A injection alternatives.

Data Interpretation & Causality

By comparing the OCR traces of the Oligomycin-treated wells versus the ATR-treated wells, you establish a highly robust, self-validating dataset:

  • Scenario A (Normal Function): Both Oligomycin and ATR induce an identical, sharp drop in OCR. This confirms that both ANT and ATP Synthase are functioning normally, and the basal OCR was genuinely driven by coupled ATP synthesis.

  • Scenario B (ANT Dysfunction/Mutation): Oligomycin drops the OCR, but ATR fails to drop the OCR effectively. This indicates a potential mutation in the ANT transporter, a conformational anomaly preventing c-state binding, or the presence of an alternative, compensatory nucleotide transporter bypassing the ATR blockade.

  • Scenario C (Drug Screening Toxicity): If a novel drug candidate depresses basal OCR, running this comparative assay will reveal its target. If the drug's effect is non-additive with ATR but additive with Oligomycin, the drug is likely an ANT inhibitor.

By integrating Atractyloside Calcium Salt into your Seahorse workflows, you elevate your metabolic assays from generalized observations of "mitochondrial dysfunction" to precise, mechanistically grounded diagnostics.

References

  • The effect of atractylate and oligomycin on the behaviour of mitochondria towards adenine nucleotides. PubMed Central (PMC). URL:[Link]

  • Adenine nucleotide translocator. Wikipedia. URL:[Link]

  • Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis. PubMed Central (PMC). URL:[Link]

  • Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. PubMed Central (PMC). URL:[Link]

  • Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis. PubMed Central (PMC). URL:[Link]

  • Structure-activity relationship of atractyloside and diterpenoid derivatives on oxidative phosphorylation and adenine nucleotide translocation in mitochondria. ResearchGate. URL:[Link]

  • ATM is activated by ATP depletion and modulates mitochondrial function through NRF1. Journal of Cell Biology (Rockefeller University Press). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Atractyloside Calcium Salt

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of Atractyloside Calcium Salt, a potent mitochondrial toxin. As a substance posing an acute health hazard, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide is designed for researchers, scientists, and drug development professionals who handle this compound, offering a framework built on expertise, safety, and regulatory awareness.

Core Principles: Understanding the Hazard

Atractyloside and its salts are extremely toxic glycosides that function by inhibiting the mitochondrial ADP/ATP translocase, a protein essential for cellular energy production.[1][2] This mechanism effectively halts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to rapid energy depletion and cell death.[2]

Due to its high toxicity upon ingestion, skin contact, or inhalation, Atractyloside Calcium Salt is classified as an acutely toxic substance.[3] This classification mandates that it be treated as an acutely hazardous waste , likely falling under the U.S. Environmental Protection Agency's (EPA) "P-list" of hazardous chemicals.[4][5] This designation carries specific and more stringent requirements for disposal compared to other hazardous wastes.

Hazard Classification & Identification
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation)[3]
Signal Word Danger[6]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[3]
UN Number UN 2811[3]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Atractyloside Calcium Salt)[3]

Mandatory Safety Protocols: Personal Protective Equipment (PPE)

Before handling or preparing Atractyloside Calcium Salt for disposal, the following minimum PPE is required to prevent exposure. The causality behind each requirement is rooted in preventing the primary routes of toxic exposure.

  • Ventilation: All handling of solid Atractyloside Calcium Salt must occur in a certified chemical fume hood to prevent the inhalation of fine dust particles.[3][6][7]

  • Eye and Face Protection: Wear chemical safety glasses and a face shield to protect against accidental splashes or aerosolized particles.[3][7]

  • Hand Protection: Use nitrile or other chemically impermeable gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves immediately as hazardous waste.

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in the event of a spill, wear a chemically resistant apron or suit.[3][6]

The Definitive Disposal Pathway: Off-Site Incineration

Due to its extreme toxicity, in-lab chemical neutralization of Atractyloside Calcium Salt is not recommended . The risk of incomplete reactions, hazardous byproducts, and accidental exposure is unacceptably high. The sole authoritative and safe method for disposal is through a licensed hazardous waste management company.

The standard procedure involves the collection and segregation of all Atractyloside-contaminated waste, which is then transported to a specialized facility for high-temperature incineration in a unit equipped with an afterburner and scrubber.[3] This process ensures the complete destruction of the toxic molecule, converting it into less harmful components.

Experimental Workflow: Waste Segregation and Disposal

The following diagram outlines the decision-making process for managing waste streams contaminated with Atractyloside Calcium Salt.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。